molecular formula C12H14N2O B421663 4-(1H-Indol-3-yl)butanamide CAS No. 6245-91-6

4-(1H-Indol-3-yl)butanamide

Katalognummer: B421663
CAS-Nummer: 6245-91-6
Molekulargewicht: 202.25g/mol
InChI-Schlüssel: OIIPKTMVZHTWNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-Indol-3-yl)butanamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, primarily due to the versatile biological profile of the indole nucleus. The indole moiety is a privileged structure in pharmacology, known to be present in compounds with a wide range of activities, including anti-inflammatory and anticancer effects . While specific studies on this compound are limited, research on closely related analogues provides strong rationale for its investigation. The compound serves as a key synthetic intermediate for the development of more complex heterocyclic compounds . Its structure is closely related to derivatives that have been explored as core skeletons in the design of novel anti-inflammatory agents. For instance, 4-indolyl-2-aminopyrimidine derivatives have demonstrated superior activity in inhibiting the release of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial (HBE) cells, suggesting potential application in research on inflammatory lung conditions . Furthermore, the indole scaffold is frequently employed in the design of potential anticancer agents. Hybrid molecules incorporating indole structures, such as indole-pyrazole-carboxamide analogues, have shown promising antiproliferative activity against various cancer cell lines and have been investigated for their mechanism of action, including inhibition of tubulin polymerization . This makes this compound a valuable building block for researchers synthesizing and evaluating novel compounds for oncology-related studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(1H-indol-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIPKTMVZHTWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314136
Record name 1H-Indole-3-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-91-6
Record name 1H-Indole-3-butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3-butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 4-(1H-Indol-3-yl)butanamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of biologically active compounds. This guide delves into the therapeutic potential of 4-(1H-indol-3-yl)butanamide, a derivative of the plant auxin indole-3-butyric acid (IBA). While direct therapeutic applications of this specific amide are not yet extensively documented, this paper will extrapolate its potential based on the significant anti-inflammatory and anticancer activities observed in its close derivatives. We will explore the synthesis, proposed mechanisms of action, and detailed experimental protocols for evaluating its efficacy, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Prominence of the Indole Scaffold in Therapeutics

The indole ring system is a "privileged" structural motif in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. These include antimicrobial, antiviral, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]

While indole-3-butyric acid (IBA) is primarily known as a plant hormone that promotes root formation, recent studies have revealed that its derivatives possess significant therapeutic potential in human health.[4][5][6] Specifically, modifications of the butyric acid side chain have led to the discovery of potent anti-inflammatory and anticancer agents.[4][5][7][8] This guide focuses on this compound, the primary amide derivative of IBA, and explores its therapeutic promise based on the activities of its closely related analogs.

Synthesis of this compound

The synthesis of this compound can be readily achieved from its carboxylic acid precursor, 4-(1H-indol-3-yl)butanoic acid (IBA). The key step involves the activation of the carboxylic acid to facilitate its reaction with an amine source, in this case, ammonia.

Proposed Synthetic Pathway

A common and efficient method for amide synthesis is the conversion of the carboxylic acid to an acyl chloride, followed by amidation.[9]

Synthesis IBA 4-(1H-Indol-3-yl)butanoic acid (IBA) AcylChloride 4-(1H-Indol-3-yl)butanoyl chloride IBA->AcylChloride SOCl₂ or (COCl)₂ DCM, reflux Butanamide This compound AcylChloride->Butanamide NH₄OH or NH₃(g) DCM, 0°C to rt

Caption: Proposed synthesis of this compound from IBA.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(1H-Indol-3-yl)butanoic acid (IBA)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) or Ammonia gas (NH₃)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 4-(1H-indol-3-yl)butanoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(1H-indol-3-yl)butanoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

    • Slowly add an excess of concentrated ammonium hydroxide solution dropwise, or bubble ammonia gas through the solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Therapeutic Applications and Mechanisms of Action

While direct studies on this compound are limited, compelling evidence from its derivatives suggests significant potential in two primary therapeutic areas: inflammation and cancer.

Anti-inflammatory Potential

Causality behind Experimental Choices: The choice to investigate the anti-inflammatory potential of indole-3-butyric acid derivatives stems from the well-established anti-inflammatory properties of other indole-containing compounds, such as Indomethacin.[10] The structural similarity suggests that these compounds may interact with similar biological targets.

Field-Proven Insights: Studies on indole-hydrazone derivatives of 4-(1H-indol-3-yl)butanoic acid have shown a remarkable reduction in carrageenan-induced edema in animal models, with efficacy surpassing that of the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[7][8] The percentage of edema inhibition for these derivatives ranged from 72.3% to 89.3%, compared to 46% for indomethacin.[7][8]

Proposed Mechanism of Action: Molecular docking studies of these active derivatives revealed high binding scores against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][8] This suggests that this compound and its derivatives may exert their anti-inflammatory effects through the inhibition of these key enzymes in the prostaglandin synthesis pathway, similar to many NSAIDs.

AntiInflammatory_Pathway ArachidonicAcid Arachidonic Acid COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Butanamide This compound (Proposed) Butanamide->COX1_2 Inhibition Anticancer_Pathway Butanamide This compound (Proposed) HDACs Histone Deacetylases (HDACs) Butanamide->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Tumor_Suppressors Tumor Suppressor Gene Expression Gene_Expression->Tumor_Suppressors Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Proposed anticancer mechanism via HDAC inhibition.

Methodologies for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays

Protocol: COX Inhibition Assay

  • Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

  • Method: Use a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

  • Objective: To assess the effect of the compound on inflammatory mediator production in a cellular model.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the effect of the compound on NO production and assess cell viability using an MTT assay to rule out cytotoxicity.

In Vitro Anticancer Assays

Protocol: HDAC Inhibition Assay

  • Objective: To measure the inhibitory activity of the compound against various HDAC isoforms.

  • Method: Utilize a commercially available HDAC fluorometric assay kit.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, the specific HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6), and the fluorogenic substrate.

    • Add various concentrations of the test compound or a known inhibitor (e.g., Trichostatin A).

    • Incubate at 37°C.

    • Add the developer solution and measure the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for each HDAC isoform.

Protocol: Cell Proliferation (MTT) Assay

  • Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Efficacy Models

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Objective: To evaluate the in vivo anti-inflammatory activity.

  • Animals: Wistar or Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated group.

Protocol: Human Tumor Xenograft Model in Nude Mice (Anticancer)

  • Objective: To assess the in vivo antitumor efficacy.

  • Animals: Athymic nude mice.

  • Procedure:

    • Subcutaneously implant a suitable human cancer cell line (e.g., HepG2) into the flank of the mice.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound, a positive control (e.g., doxorubicin), or vehicle daily for a specified period.

    • Measure tumor volume and body weight regularly.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Data Summary and Future Directions

The therapeutic potential of this compound is strongly suggested by the robust anti-inflammatory and promising anticancer activities of its derivatives.

Table 1: Biological Activities of 4-(1H-Indol-3-yl)butanoic Acid Derivatives

Derivative ClassTherapeutic AreaKey FindingsReference
Indole-hydrazonesAnti-inflammatory72.3% - 89.3% edema inhibition in rats[7][8]
Indole-hydrazonesAnticancerMild activity against MCF-7 cells[7][8]
Phenyl-substituted amidesAnticancer (HDACi)IC₅₀ values in the low nanomolar range[4][5][11]

The logical next step is the synthesis and systematic biological evaluation of this compound itself to confirm if the primary amide functional group confers or enhances the observed activities. Further derivatization of the amide nitrogen could also lead to novel compounds with improved potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the significant anti-inflammatory and anticancer activities of its close chemical relatives, there is a strong rationale for its investigation. This guide provides a comprehensive framework for its synthesis and biological evaluation, offering a solid foundation for researchers to unlock the full therapeutic potential of this and other indole-3-butyric acid derivatives.

References

  • Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. (2023). ResearchGate. [Link]

  • Shilpa A.S, Satish Kumar.M. (2024). Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl)-2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide And It's Anti-Inflammatory Studies. Journal of Advanced Zoology, 45(4). [Link]

  • Shilpa A.S, Satish Kumar.M. (2024). 2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide And It's Anti-Inflammatory Studies. Journal of Advanced Zoology, 45(4). [Link]

  • Scheme 2 Synthesis of 4-(1H-indol-3-yl)butyl]piperazine (2). The... (n.d.). ResearchGate. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). Taylor & Francis Online. [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. (2011). PubMed. [Link]

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation. (2023). ACS Omega. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]

  • Oxidized analogs of Di(1 H -indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. (2018). Oncotarget. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2023). MDPI. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). PubMed. [Link]

  • Novel Hybrid Indole-Based Caffeic Acid Amide Derivatives as Potent Free Radical Scavenging Agents: Rational Design, Synthesis, Spectroscopic Characterization, In Silico and In Vitro Investigations. (2022). National Center for Biotechnology Information. [Link]

  • Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. (2023). Journal of Synthetic Chemistry. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2021). MDPI. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ResearchGate. [Link]

  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. (2017). National Center for Biotechnology Information. [Link]

  • Tricyclic Indole-2-Carboxamides Show Antitumor Properties. (2024). ChemistryViews. [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. [Link]

  • Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. (2019). Frontiers in Plant Science. [Link]

Sources

Technical Monograph: 4-(1H-Indol-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Compound Class: Indole-3-alkanamides | Primary Application: Auxin Precursors & HDAC Inhibitor Scaffolds

Nomenclature & Structural Identity

The systematic name 4-(1H-Indol-3-yl)butanamide is derived through strict IUPAC priority rules, which dictate that the principal functional group determines the parent chain.

Deconstruction of the IUPAC Name
  • Principal Group (Suffix): The amide group (

    
    ) has higher priority than the indole ring or the alkyl chain. Thus, the parent structure is a four-carbon amide: Butanamide .
    
  • Numbering: The carbonyl carbon of the amide is designated as C1. The chain is numbered C1 through C4.

  • Substituent: The indole ring is attached to the terminal carbon (C4) of the butanamide chain.

  • Indole Attachment: The connection point on the indole ring is position 3.[1] To indicate the specific tautomer and saturation state, the nitrogen position is defined as 1H.

  • Assembly: 4-(1H-Indol-3-yl) + butanamide.[2][3]

Synonyms: Indole-3-butyramide; 3-Indolebutyramide;


-(Indol-3-yl)butyramide.
Chemical Profile
PropertyData
Molecular Formula

Molecular Weight 202.25 g/mol
Core Scaffold Indole (Benzopyrrole) fused to aliphatic amide
H-Bond Donors 2 (Indole NH, Amide

)
H-Bond Acceptors 1 (Amide Carbonyl)
Predicted LogP ~1.8 - 2.1 (Lipophilic)

Synthetic Pathways & Causality

The synthesis of this compound is typically achieved via the amidation of its carboxylic acid precursor, Indole-3-butyric acid (IBA) . The choice of synthetic route depends on the required purity and scale.

Protocol: Acid Chloride Activation Route

This method is preferred for laboratory-scale synthesis due to its high conversion rate. It relies on the activation of the carboxylic acid into a highly reactive acyl chloride, followed by nucleophilic attack by ammonia.

Reagents:

  • Indole-3-butyric acid (IBA) [CAS: 133-32-4][4][5][6]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Anhydrous Ammonia (

    
    ) or Ammonium Hydroxide (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation (Acyl Chloride Formation):

    • Dissolve 1.0 eq of IBA in anhydrous DCM under an inert atmosphere (

      
       or Ar).
      
    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride back to the acid.

    • Add 1.2 eq of Thionyl Chloride dropwise at 0°C. Add a catalytic amount of DMF to facilitate the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.

    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Validation: Monitor by TLC (shift in Rf) or aliquot methylation (formation of methyl ester).

  • Amidation:

    • Cool the reaction mixture to 0°C.

    • Slowly bubble anhydrous

      
       gas through the solution or add concentrated aqueous 
      
      
      
      biphasically.
    • Mechanism:[1][6][7][8][9] The nitrogen lone pair of ammonia attacks the carbonyl carbon, displacing the chloride ion.

    • Stir at room temperature for 4 hours.

  • Purification:

    • Evaporate solvent.

    • Wash the residue with saturated

      
       (removes unreacted acid) and water (removes ammonium salts).
      
    • Recrystallize from Ethanol/Water to yield the amide as a white/off-white solid.

Synthetic Workflow Diagram

Synthesis IBA Indole-3-butyric Acid (Precursor) Activation Activation (SOCl2 / DMF) IBA->Activation Dehydration Intermediate Indole-3-butyryl Chloride (Reactive Intermediate) Activation->Intermediate Cl substitution Amidation Amidation (NH3 / DCM) Intermediate->Amidation Nucleophilic Attack Product This compound (Final Product) Amidation->Product -HCl

Figure 1: Step-wise chemical synthesis from the carboxylic acid precursor.

Pharmacological & Biological Applications[10]

A. Plant Science: The "Slow-Release" Auxin

In plant physiology, this compound functions as a conjugate of Indole-3-butyric acid (IBA).

  • Mechanism: It is not an active auxin itself. It acts as a storage form or "slow-release" agent.

  • Metabolic Pathway: Upon absorption, plant amidases hydrolyze the amide bond, releasing free IBA. IBA is then subjected to

    
    -oxidation in the peroxisome to convert into Indole-3-acetic acid (IAA), the primary active auxin.
    
  • Utility: This delayed release prevents "auxin overdose" (herbicide effect) and promotes sustained rooting in plant tissue culture.

B. Medicinal Chemistry: HDAC Inhibition

The indole-amide motif is a privileged scaffold in drug discovery, particularly for Histone Deacetylase (HDAC) inhibitors.

  • Structural Logic: The indole ring acts as a "Cap Group" that interacts with the rim of the enzyme's active site. The butanamide chain serves as a "Linker" that positions the zinc-binding group (ZBG) near the catalytic metal ion.

  • Derivatization: While the primary amide (

    
    ) has weak ZBG activity, it is often derivatized into hydroxamic acids (
    
    
    
    ) or benzamides to increase potency against cancer cell lines (e.g., HeLa, HepG2).
Biological Signaling Pathway

BioPathway Amide Indole-3-butyramide (Exogenous Application) IBA Indole-3-butyric Acid (IBA) Amide->IBA Hydrolysis via Amidases IAA Indole-3-acetic Acid (IAA) IBA->IAA Peroxisomal Beta-Oxidation Receptor TIR1/AFB Receptor IAA->Receptor Ligand Binding Response Gene Expression (Root Initiation) Receptor->Response Ubiquitination of Aux/IAA Repressors

Figure 2: Metabolic activation pathway in plant systems, illustrating the conversion to active auxin.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) Indole NH: Singlet, ~10.8 ppm (broad).Aromatic: Multiplets, 6.9–7.6 ppm (Indole C2, C4-C7).Amide: Broad singlets, ~6.8 & 7.3 ppm (

).Alkyl Chain: Triplet (~2.7 ppm, benzylic), Multiplet (~1.9 ppm), Triplet (~2.1 ppm,

-carbonyl).
IR Spectroscopy Amide I (C=O): Strong band at 1650–1690

.Amide II (N-H): Bending at 1600–1640

.NH Stretch: 3200–3400

(Doublet for primary amide).
Mass Spectrometry Molecular Ion:

m/z.Fragment: Loss of amide group (

) or cleavage at benzylic position.

References

  • IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry.[10][11]

  • Indole-3-butyric Acid Properties: PubChem Compound Summary for CID 8617, Indole-3-butyric acid. National Center for Biotechnology Information.

  • HDAC Inhibitor Synthesis: Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Auxin Metabolism: Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants. National Institutes of Health (PubMed).

  • General Amide Synthesis: Butyramide Chemical Properties and Synthesis. Wikipedia / Chemical Data Sources.

Sources

Technical Guide: 4-(1H-Indol-3-yl)butanamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

4-(1H-Indol-3-yl)butanamide (also known as Indole-3-butyramide) represents a critical "privileged scaffold" in medicinal chemistry. While historically recognized as a metabolite in plant-associated endophytes (e.g., Enterobacter ludwigii) where it modulates stress responses, its role in oncology has evolved into that of a high-value synthetic precursor.

In cancer research, this compound serves two distinct functions:

  • Bioactive Metabolite: As a neutral derivative of the auxin Indole-3-butyric acid (IBA), it exhibits lipophilic properties allowing for passive cellular transport, potentially modulating oxidative stress pathways.

  • Synthetic Pivot Point: It is the structural backbone for generating complex heterocyclic derivatives (e.g., thiazolidines, azetidines) that demonstrate potent cytotoxicity against breast cancer cell lines (MCF-7) and kinase inhibitory potential.

This guide details the technical workflow for utilizing this compound as a scaffold for developing novel anticancer agents, focusing on synthesis, purification, and biological validation.

Physicochemical Profile
PropertyDataRelevance to Drug Design
IUPAC Name This compound--
Molecular Formula C₁₂H₁₄N₂OSmall molecule, Rule of 5 compliant
Molecular Weight 202.25 g/mol Ideal for fragment-based drug discovery
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors/Acceptors 2 / 1Amide group facilitates target binding via H-bonds
Solubility DMSO, Ethanol, MethanolRequires organic co-solvent for aqueous assays

Part 2: Mechanistic Action & Therapeutic Potential

The Indole Pharmacophore

The indole ring is a "privileged structure" in oncology, present in approved drugs like Vincristine (tubulin binder) and Sunitinib (RTK inhibitor). The 4-carbon butyryl linker in this compound provides conformational flexibility, allowing the terminal amide to reach binding pockets that rigid analogs cannot.

Target Engagement

Research indicates that derivatives synthesized from the this compound backbone (specifically thiazolidine-4-ones) exert anticancer effects via:

  • Apoptosis Induction: Upregulation of Bax and downregulation of Bcl-2, leading to mitochondrial membrane permeabilization.

  • Cell Cycle Arrest: Interference with tubulin polymerization or kinase activity (e.g., PknG inhibition in bacterial models, translating to serine/threonine kinase inhibition in mammalian cells).

Visualization: Scaffold-to-Target Signaling

The following diagram illustrates how the core scaffold is derivatized to engage apoptotic pathways.

IndoleMechanism Scaffold This compound (Core Scaffold) Derivatization Cyclization (Thiazolidine/Azetidine formation) Scaffold->Derivatization Synthetic Modification Target Target Binding (Kinase Pocket / Tubulin) Derivatization->Target High Affinity Binding Mito Mitochondrial Dysfunction (↑Bax / ↓Bcl-2) Target->Mito Signal Transduction Caspase Caspase 3/9 Activation Mito->Caspase Proteolytic Cascade Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Execution

Caption: Transformation of the Indole-3-butanamide scaffold into bioactive derivatives that trigger mitochondrial apoptosis.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bioactive Derivatives

Context: Direct use of the amide is rare; it is typically generated in situ or used as an intermediate. The following workflow describes the conversion of the acid precursor to the active amide-derivative (Thiazolidine).

Reagents: Indole-3-butyric acid (IBA), Thionyl chloride (SOCl₂), Hydrazine hydrate, Thioglycolic acid, Anhydrous ZnCl₂.

  • Esterification:

    • Dissolve IBA (0.1 mol) in absolute methanol (120 mL).

    • Saturate with dry HCl gas.[1] Reflux for 2 hours at 90°C.

    • QC Check: Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Hydrazide Formation (Precursor to Amide):

    • React the ester with hydrazine hydrate in ethanol (reflux 6h).

    • Precipitate and recrystallize to yield Indole-3-butyric acid hydrazide.

  • Cyclization to Thiazolidine-4-one Derivative:

    • Step 3a: React hydrazide with an aromatic aldehyde (e.g., 4-bromobenzaldehyde) to form a Schiff base (hydrazone).

    • Step 3b: Dissolve the Schiff base (0.0008 mol) and thioglycolic acid (0.0008 mol) in absolute ethanol (25 mL).

    • Catalyst: Add anhydrous ZnCl₂ (0.0008 mol).

    • Reaction: Reflux for 8 hours.

    • Workup: Cool, filter the precipitate, wash with 3% NaHCO₃ (to remove acid traces), then water. Recrystallize from ethanol.

Validation:

  • FTIR: Look for C=O lactam stretch (~1722 cm⁻¹) and NH stretch (~3416 cm⁻¹).[1]

  • Yield: Expected ~77%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: MCF-7 (Breast Cancer) & HepG2 (Liver Cancer).

  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment:

    • Dissolve this compound derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) in culture medium.

    • Control: Vehicle control (DMSO < 0.1%).

  • Incubation: Treat cells for 48 hours.

  • MTT Addition:

    • Add 10 µL MTT reagent (5 mg/mL) to each well.

    • Incubate 4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Discard supernatant. Add 100 µL DMSO to dissolve crystals.

    • Measure Absorbance at 570 nm.

  • Calculation:

    
    
    
Protocol C: Flow Cytometry (Apoptosis Analysis)

Purpose: To distinguish between necrosis and apoptosis induced by the compound.

  • Staining: Use Annexin V-FITC / Propidium Iodide (PI) kit.

  • Procedure:

    • Harvest treated cells (

      
      ) by trypsinization.
      
    • Wash with cold PBS. Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Q1 (Annexin- / PI+): Necrotic cells.

    • Q2 (Annexin+ / PI+): Late apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early apoptotic.

    • Success Criterion: Significant shift from Q3 to Q4/Q2 compared to control.

Part 4: Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Start Indole-3-Butyric Acid Inter Hydrazide Intermediate Start->Inter Prod This compound Derivatives Inter->Prod MTT MTT Assay (MCF-7 / HepG2) Prod->MTT IC50 Determine IC50 MTT->IC50 FACS Annexin V/PI Flow Cytometry IC50->FACS West Western Blot (Bax/Bcl-2) IC50->West Valid Lead Candidate FACS->Valid West->Valid

Caption: Integrated workflow for the synthesis and biological evaluation of Indole-3-butanamide derivatives.

Part 5: Challenges & Expert Insights

Solubility Management

The amide functionality improves H-bonding but can reduce solubility in pure water compared to the salt form of the acid.

  • Recommendation: Always prepare a 1000x stock in DMSO. Do not exceed 0.5% final DMSO concentration in cell culture to avoid solvent toxicity masking the compound's effect.

Stability

Indole compounds are susceptible to oxidation (turning pink/brown) upon light exposure.

  • Storage: Store solid compound at -20°C, desiccated, and protected from light. Freshly prepare solutions for each assay.

Specificity

While potent, indole derivatives can be "promiscuous" binders. It is crucial to run a counter-screen on normal fibroblast cells (e.g., HFF-1 or HEK293) to calculate the Selectivity Index (SI).



  • Target: An SI > 2 is acceptable; SI > 10 is excellent.

References

  • Al-Azzawi, A. M., & Hamd, M. (2024).[1] Synthesis and Characterization of Heterocyclic Compounds from Indole Butanoic Acid: Comprehensive Evaluation of Antibacterial and Anticancer Activity. ResearchGate.

  • Saleem, S., et al. (2021).[2] Phytobeneficial and salt stress mitigating efficacy of IAA producing Salt Tolerant strains in Gossypium hirsutum. ResearchGate.

  • PubChem. (n.d.).[3] Indole-3-butyric acid (Related Compound Information). National Center for Biotechnology Information.

  • Fabbri, E., et al. (2005). Heterobicyclic compounds as pharmaceutically active agents. Google Patents (WO2005023818A2).

Sources

Technical Guide: 4-(1H-Indol-3-yl)butanamide as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and antimicrobial evaluation of 4-(1H-Indol-3-yl)butanamide (Indole-3-butyramide). This document is structured for application scientists and drug discovery researchers, focusing on the compound's potential as a scaffold for anti-virulence and membrane-disrupting therapeutics.

Executive Summary

This compound (I3B-Amide) represents a pivotal structural derivative of the auxin indole-3-butyric acid (IBA). Unlike its acidic precursor, the amide functionality alters the compound's lipophilicity and hydrogen-bonding capacity, making it a prime candidate for interacting with bacterial membranes and quorum-sensing (QS) receptors. This guide outlines the chemical basis for its deployment as an antimicrobial agent, specifically targeting Gram-positive pathogens (e.g., S. aureus) and biofilm-forming Gram-negatives (e.g., P. aeruginosa).

Key Application Areas:

  • Biofilm Inhibition: Interference with indole-based signaling pathways.

  • Antibiotic Potentiation: Synergistic activity with tetracyclines via membrane permeabilization.

  • Efflux Pump Inhibition: Structural homology to known NorA inhibitors.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical landscape is critical for formulation and assay design. The amide moiety significantly reduces the ionization potential compared to the carboxylic acid, enhancing permeability through non-polar bacterial membranes.

Table 1: Physicochemical Properties (Predicted)
PropertyValueRelevance to Antimicrobial Activity
IUPAC Name This compoundUnambiguous identification
Molecular Formula C₁₂H₁₄N₂OStoichiometry for synthesis
Molecular Weight 202.25 g/mol Small molecule; likely good bioavailability
LogP (Octanol/Water) ~1.8 - 2.2Moderate lipophilicity; facilitates membrane insertion
H-Bond Donors 2 (Indole NH, Amide NH₂)Critical for receptor binding (e.g., LasR/TraR)
H-Bond Acceptors 1 (Amide C=O)Interaction with solvent and protein targets
pKa ~16 (Indole NH)Non-ionizable at physiological pH (7.4)

Mechanism of Action (MoA)

The antimicrobial efficacy of indole-alkanamides is rarely due to a single target. Instead, it operates via a dual-mechanism involving membrane disruption and signaling interference.

Membrane Perturbation

The lipophilic indole core anchors into the bacterial lipid bilayer, while the polar amide tail interacts with the phosphate headgroups. This "snorkel" effect can disrupt membrane integrity, causing depolarization and leakage of intracellular contents.

Quorum Sensing (QS) Interference

Bacteria utilize indole as an intercellular signal.[1] I3B-Amide acts as a structural mimic, potentially binding to QS receptors (e.g., SdiA in E. coli or LasR in P. aeruginosa) without activating them, effectively silencing virulence factors.

Diagram 1: Dual Mechanism of Action

MOA Compound This compound Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Insertion via Indole Core Receptor QS Receptor (e.g., LasR/SdiA) Compound->Receptor Competitive Binding Effect1 Membrane Depolarization (ATP Leakage) Membrane->Effect1 Disrupts Potential Effect2 Transcriptional Repression (Virulence Factors) Receptor->Effect2 Antagonism Outcome Bacterial Stasis / Biofilm Inhibition Effect1->Outcome Effect2->Outcome

Caption: Dual pathway showing membrane insertion leading to depolarization and competitive antagonism of Quorum Sensing receptors.[1]

Synthesis & Purification Protocol

Objective: Synthesize high-purity this compound from Indole-3-butyric acid (IBA). Rationale: Direct amidation via acid chloride is chosen for high yield and scalability, avoiding the complex purification often required with carbodiimide (EDC/DCC) coupling byproducts.

Reagents
  • Precursor: Indole-3-butyric acid (IBA) (>98% purity).

  • Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).

  • Nucleophile: Aqueous Ammonia (28%) or Ammonia gas.

  • Solvent: Dichloromethane (DCM) (Anhydrous).[2]

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 10 mmol of IBA in 20 mL anhydrous DCM under nitrogen atmosphere.

    • Critical Step: Add catalytic DMF (2 drops) to facilitate the reaction.

    • Add 12 mmol Oxalyl chloride dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (shift in R_f).

    • Note: Evaporate solvent/excess reagent in vacuo to remove HCl/CO/CO₂ byproducts. Redissolve the crude acid chloride in fresh DCM.

  • Amidation:

    • Cool the DCM solution of acid chloride to 0°C.

    • Slowly bubble NH₃ gas through the solution OR add dropwise to a stirred solution of 28% NH₄OH (excess) at 0°C.

    • Observation: A white precipitate (product) typically forms immediately.

  • Workup & Purification:

    • Filter the precipitate.

    • Wash the solid with cold water (to remove ammonium chloride salts) and cold diethyl ether (to remove unreacted indole impurities).

    • Recrystallization: Dissolve in hot Ethanol/Water (9:1). Cool slowly to 4°C.

    • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI+).

Diagram 2: Synthetic Workflow

Synthesis Step1 Indole-3-butyric Acid + Oxalyl Chloride Intermediate Intermediate: Acid Chloride Step1->Intermediate DCM, 0°C, cat. DMF Step2 Nucleophilic Attack (NH3 / NH4OH) Intermediate->Step2 Amidation Product Crude Amide Precipitate Step2->Product Precipitation Purification Recrystallization (EtOH/H2O) Product->Purification Filtration & Wash

Caption: Two-step synthesis via acid chloride activation followed by ammonolysis and recrystallization.

Experimental Validation Protocols

To validate the antimicrobial potential, the following assays must be performed. These protocols are designed to be self-validating through the use of positive and negative controls.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 guidelines.

  • Preparation: Prepare a 10 mM stock solution of I3B-Amide in DMSO.

  • Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or P. aeruginosa PAO1) adjusted to 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control:[3] Ciprofloxacin or Vancomycin.

    • Solvent Control: DMSO (ensure < 1% final concentration).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or OD₆₀₀ measurement.

Biofilm Inhibition Assay (Crystal Violet)

Purpose: Assess anti-virulence activity independent of growth inhibition.

  • Culture: Grow bacteria in TSB + 1% Glucose (promotes biofilm) in 96-well plates with sub-MIC concentrations of I3B-Amide (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: 24-48 hours at 37°C (static).

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Stain adherent biomass with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm.

  • Analysis: Calculate % Inhibition relative to untreated control.

References

  • Li, X., et al. (2015). Indole-based novel small molecules for the modulation of bacterial signalling pathways.[1] ResearchGate. Link

  • Tyson, E. L., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants.[4][5] PubMed (NIH). Link

  • Melander, R. J., & Melander, C. (2017). The Challenge of Conquering the Gram-Negative Bacterial Outer Membrane. ACS Infectious Diseases. Link

  • Sinha, S., et al. (2021).[6] Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.[7][8] NIH / Taylor & Francis. Link

  • Negi, V. J., et al. (2024).[9] Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl)-2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide. Journal of Advanced Zoology.[9] Link

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(1H-Indol-3-yl)butanamide from Indole-3-Butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indole-3-Butyric Acid Derivatives

Indole-3-butyric acid (IBA) is a well-known plant hormone belonging to the auxin family, pivotal in stimulating root formation in plant cuttings.[1] Its synthetic derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by the indole scaffold. The amide derivative, 4-(1H-indol-3-yl)butanamide, holds potential as a bioactive molecule, with possible applications ranging from agriculture to pharmaceuticals. The conversion of the carboxylic acid moiety of IBA to an amide group can significantly alter its physicochemical properties, such as solubility, stability, and ability to interact with biological targets. This document provides detailed protocols for the synthesis of this compound from indole-3-butyric acid, targeting researchers and professionals in chemical synthesis and drug discovery.

Chemical Principles: The Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that results in the formation of a new carbon-nitrogen bond with the elimination of a water molecule. However, the direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" to a more electrophilic species. This guide details two robust and widely employed methods for this activation and subsequent amidation:

  • Carbodiimide-Mediated Coupling: This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (in this case, ammonia) to form the desired amide.

  • Acyl Chloride Formation: This classic method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine to form the amide.

Experimental Workflow Visualization

The general workflow for the synthesis of this compound from indole-3-butyric acid is depicted below.

Synthesis_Workflow IBA Indole-3-Butyric Acid Activation Activation Step IBA->Activation Activated_IBA Activated IBA Intermediate (e.g., O-acylisourea or Acyl Chloride) Activation->Activated_IBA Amidation Amidation with Ammonia Source Activated_IBA->Amidation Product This compound Amidation->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Carbodiimide-Mediated Synthesis of this compound

This protocol is favored for its mild reaction conditions and is suitable for substrates with sensitive functional groups.

Materials and Reagents
Reagent/MaterialGradeSupplier
Indole-3-butyric acid (IBA)≥98%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Sigma-Aldrich
Ammonium chloride (NH₄Cl)≥99.5%Fisher Scientific
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)ACS Grade
HexanesACS Grade
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add indole-3-butyric acid (1.0 eq.). Dissolve the acid in a minimal amount of anhydrous DMF and then dilute with anhydrous DCM (to a final concentration of approximately 0.1 M).

  • Activation: To the stirred solution at 0 °C (ice bath), add HOBt (1.2 eq.) and EDC (1.2 eq.). Stir the mixture at 0 °C for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, prepare a solution of ammonium chloride (1.5 eq.) in a minimal amount of water and add DIPEA (2.0 eq.). Add this aqueous ammonia solution to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to yield the pure this compound.

Protocol 2: Synthesis of this compound via the Acyl Chloride

This method is often higher yielding but requires stricter anhydrous conditions due to the moisture sensitivity of the acyl chloride intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Indole-3-butyric acid (IBA)≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂) or Oxalyl chloride≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ammonium hydroxide (NH₄OH)28-30% solutionFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure
  • Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere, add indole-3-butyric acid (1.0 eq.) and suspend it in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the mixture to 0 °C and add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise.

  • Reaction Progression (Acyl Chloride): Allow the reaction to warm to room temperature and stir for 2-4 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride. It is crucial to ensure all the chlorinating agent is removed. The resulting crude indole-3-butyryl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add concentrated ammonium hydroxide (excess, ~5 eq.) dropwise with vigorous stirring.

  • Reaction Progression (Amide): Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM and water.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by spectroscopic methods. Below are the predicted spectral data based on the structure and data from analogous compounds.

Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 10.8 (s, 1H, indole N-H), 7.5-6.9 (m, 5H, Ar-H), 6.8 (br s, 1H, amide N-H), 6.5 (br s, 1H, amide N-H), 2.7 (t, 2H, CH₂-indole), 2.1 (t, 2H, CH₂-C=O), 1.8 (m, 2H, CH₂-CH₂-CH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 174.5 (C=O), 136.2 (Ar-C), 127.2 (Ar-C), 122.8 (Ar-CH), 120.9 (Ar-CH), 118.3 (Ar-CH), 118.2 (Ar-CH), 114.5 (Ar-C), 111.3 (Ar-CH), 34.5 (CH₂), 25.8 (CH₂), 24.5 (CH₂)
FTIR (KBr, cm⁻¹)~3400 (N-H stretch, indole), ~3300 & ~3180 (N-H stretch, primary amide), ~1640 (C=O stretch, amide I), ~1620 (N-H bend, amide II)
Mass Spec. (ESI+)m/z 203.11 [M+H]⁺, 225.09 [M+Na]⁺

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of both protocols, particularly the acyl chloride method, is highly dependent on maintaining strictly anhydrous conditions to prevent hydrolysis of the activated intermediates.

  • Reagent Purity: Use high-purity, anhydrous reagents and solvents for optimal results.

  • Side Reactions: In the carbodiimide method, the formation of N-acylurea byproduct can occur. Careful control of reaction temperature and stoichiometry can minimize this.

  • Purification: The polarity of the product is moderate. A combination of an aqueous workup and chromatography or recrystallization is generally required to obtain a highly pure product.

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the synthesis of this compound from indole-3-butyric acid. The choice between the carbodiimide-mediated coupling and the acyl chloride route will depend on the scale of the reaction and the presence of other functional groups in the starting material. Proper execution of these protocols and subsequent purification will yield the desired product in good purity, enabling further investigation into its biological activities.

References

  • ScienceMadness Forum. Synthesis of Indole-3-butyric acid (rooting hormone) - how difficult is this?. [Link]

  • Journal of Synthetic Chemistry. Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. [Link]

Sources

Application Note: 4-(1H-Indol-3-yl)butanamide in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-(1H-Indol-3-yl)butanamide (Indole-3-butanamide), a stable amide derivative of the auxin Indole-3-butyric acid (IBA).[1] While primarily utilized in plant tissue culture as a "slow-release" auxin source, emerging research highlights its utility in mammalian systems for exploring indole-based signaling and histone deacetylase (HDAC) modulation.

Introduction & Mechanism of Action

This compound is a synthetic amide conjugate of Indole-3-butyric acid (IBA). Its utility in cell culture stems from its chemical stability and its role as a "pro-drug" or metabolic precursor.[1]

The "Slow-Release" Mechanism

Unlike free carboxylic acids (like IBA or IAA), which are subject to rapid oxidative degradation and photo-oxidation, the amide linkage in this compound renders the molecule more stable in culture media.

  • In Plants: The compound acts as a substrate for amidohydrolases (amidases).[1] These enzymes slowly hydrolyze the amide bond, releasing free IBA in a controlled manner. This prevents "auxin shock"—toxicity caused by high pulses of free hormone—and sustains rooting over weeks.[1]

  • In Mammalian Systems: Indole-3-butanamide is investigated for its lipophilicity and potential to cross cellular membranes before being metabolized into indole-3-butyric acid (a known antioxidant) or acting directly on indole-binding targets (e.g., Aryl Hydrocarbon Receptor - AhR).

Pathway Visualization

The following diagram illustrates the hydrolysis-dependent activation pathway applicable to both plant (auxin signaling) and mammalian (potential HDAC/Antioxidant) models.

G Amide This compound (Stable Precursor) Enzyme Amidohydrolase (FAA/AMI Family) Amide->Enzyme Uptake IBA Indole-3-Butyric Acid (Active Metabolite) Enzyme->IBA Hydrolysis Rooting Adventitious Rooting (Plant Tissue) IBA->Rooting Auxin Signaling HDAC HDAC Inhibition / Antioxidant Activity IBA->HDAC Mammalian Target

Figure 1: Mechanism of Action.[1] The amide serves as a stable reservoir, releasing the active indole-butyric moiety via enzymatic hydrolysis.

Preparation & Handling Protocol

Critical Note: this compound is sparingly soluble in water . Direct addition to aqueous media will result in precipitation and inconsistent dosing.[1]

Stock Solution Preparation (100 mM)

Reagents:

  • This compound (Solid)[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade. Ethanol is a secondary alternative but evaporates faster.

Protocol:

  • Weighing: Weigh 20.2 mg of this compound (MW ≈ 202.25 g/mol ).

  • Solubilization: Add 1.0 mL of DMSO to the vial. Vortex vigorously for 30–60 seconds until fully dissolved.[1]

    • Note: If the solution remains cloudy, warm gently to 37°C in a water bath.

  • Sterilization: Filter the stock solution through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate, as DMSO may degrade it.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light). Store at -20°C . Stable for 6 months.

Application 1: Plant Tissue Culture (Rooting Assay)

This protocol is optimized for in vitro rooting of recalcitrant species (e.g., woody plants) where standard IBA causes tissue necrosis.[1]

Media Preparation

Base Media: Murashige and Skoog (MS) or Woody Plant Medium (WPM).[1]

ComponentConcentrationNotes
Basal Salts 1XFull or Half-strength depending on species.
Sucrose 30 g/LCarbon source.[1]
Gelling Agent 6-8 g/L AgarOr 2-3 g/L Phytagel.[1]
pH 5.7 - 5.8Adjust before autoclaving.[1]
Incorporation of Indole-3-butanamide

Timing: Add the sterile herbicide/hormone stock after autoclaving, when the media has cooled to approx. 50°C.

Dosing Table:

Target Conc. (µM) Vol. of 100 mM Stock per 1 L Media Application
1.0 µM 10 µL General maintenance; mild rooting.
10 µM 100 µL Standard rooting induction.

| 50 µM | 500 µL | Recalcitrant species (pulse treatment).[1] |

Step-by-Step:

  • Autoclave base media at 121°C for 15-20 min.

  • Cool media to 50°C in a water bath.

  • Add the calculated volume of This compound stock under a laminar flow hood.

  • Swirl gently to mix (avoid bubbles).

  • Pour into culture vessels (tubes/magentas).

Culture Conditions
  • Photoperiod: 16h Light / 8h Dark.[1]

  • Temperature: 23°C ± 2°C.[1]

  • Observation: Monitor for root initiation starting Day 7. Note that amide-induced rooting is often delayed by 3-5 days compared to free IBA but results in higher quality, non-callused roots due to the slow release.

Application 2: Mammalian Cell Culture (Experimental)

Context: Indole-3-butanamide is used to study amidase activity or as a control for indole-butyric acid-based HDAC inhibitors.

Cytotoxicity & Bioactivity Screening

Cell Lines: HeLa (Cervical), HEK293 (Kidney), or HepG2 (Liver - high metabolic activity).[1]

Protocol:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Allow to attach overnight (12-18h).

  • Treatment Preparation:

    • Dilute the 100 mM DMSO stock into pre-warmed complete media (DMEM + 10% FBS).[1]

    • Serial Dilution: Prepare concentrations: 0.1, 1, 10, 50, 100 µM.

    • Vehicle Control: Ensure DMSO concentration never exceeds 0.1% (v/v) in the final well.[1]

  • Incubation: Treat cells for 24h, 48h, or 72h.

  • Readout:

    • Viability: MTT or CCK-8 assay.[1]

    • HDAC Activity: Nuclear extraction followed by fluorometric HDAC assay (if investigating epigenetic modulation).[1]

    • ROS Scavenging: DCFDA staining to assess antioxidant capacity (Indole moiety).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Stock added to cold media or concentration too high.Ensure media is at 50°C. Do not exceed 100 µM in aqueous media.[1] Vortex media immediately after addition.[1]
No Rooting (Plants) Low amidase activity in specific plant species.[1]The plant may lack the enzyme to hydrolyze the amide.[1] Co-treat with a low dose of free IBA (0.1 µM) to "prime" the tissue.[1]
Cell Death (Mammalian) DMSO toxicity or compound overdose.[1]Check Vehicle Control (0.1% DMSO).[1] If control is healthy, reduce compound concentration below 50 µM.
Contamination Non-sterile stock.[1]Re-filter stock through 0.22 µm PTFE.[1] Do not autoclave the stock solution.[1]

References

  • Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid. Source:[3] NIH / PubMed Central (2024).[1] Relevance: Establishes the antioxidant capacity of the indole-butyric moiety in mammalian tissues.[1] URL:[Link]

  • Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures. Source: NIH / PubMed Central (2022).[1] Relevance: Demonstrates the use of indole-3-butanamide moieties in drug delivery and HDAC inhibition strategies. URL:[Link]

  • Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium. Source: PubMed (2021).[1][4] Relevance: Provides comparative data on IBA concentrations (10^-11 M to 10^-7 M) useful for benchmarking amide hydrolysis rates. URL:[Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Source: MDPI (2024).[1] Relevance: Review of indole scaffold bioactivity in mammalian cell culture.[1][5] URL:[Link][1]

Sources

Application Note: 4-(1H-Indol-3-yl)butanamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1H-Indol-3-yl)butanamide (Indole-3-butyramide; I3B-amide) represents a critical "privileged scaffold" in modern high-throughput screening (HTS). Structurally analogous to the neurotransmitter serotonin and the plant hormone indole-3-butyric acid (IBA), this molecule serves as a versatile chemical probe.

This guide details the application of I3B-amide in two distinct HTS contexts:

  • Fragment-Based Drug Discovery (FBDD): As a neutral, lipophilic anchor for exploring serotonergic (5-HT) and melatonergic binding pockets.

  • Enzymatic Mining: As a specific substrate for discovering novel amidases and nitrilases in metagenomic libraries, relevant for industrial biocatalysis and pro-auxin agricultural technologies.

Chemical Handling & Library Preparation

Causality: The indole moiety is oxidation-sensitive. Proper solubilization prevents "false negatives" caused by precipitation or "false positives" caused by oxidative degradation products (e.g., indigo dyes).

Physicochemical Profile[1]
  • CAS No: 1438-34-2

  • MW: 202.25 g/mol

  • LogP: ~1.8 (Predicted) – Ideal for fragment screening (Rule of 3 compliant).

  • Solubility: High in DMSO (>50 mM); Moderate in Ethanol; Low in water (<1 mM without co-solvent).

Stock Solution Protocol (Self-Validating)
  • Weighing: Weigh 10.1 mg of I3B-amide into a distinct amber glass vial (light sensitive).

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric). Vortex for 30 seconds.

    • Validation Check: Solution must be clear and colorless to pale yellow. Any turbidity indicates moisture contamination in DMSO.

  • Storage: Aliquot into single-use vials under nitrogen gas. Store at -20°C.

    • Stability: Stable for 6 months. Discard if solution turns pink/brown (oxidation).

Application I: Enzyme Discovery (Amidase Activity)

Context: I3B-amide is a substrate for amidase enzymes, which convert it into Indole-3-butyric acid (IBA) and ammonia. This reaction is the basis for screening metagenomic libraries for industrial biocatalysts or plant-growth-promoting bacteria.

Mechanism of Action

The screen relies on detecting the release of Ammonia (


)  or the Acidification  of the medium upon hydrolysis.

EnzymaticPathway Substrate I3B-Amide (Neutral Substrate) Enzyme Amidase / Nitrilase (Target Hit) Substrate->Enzyme Binding Product1 Indole-3-Butyric Acid (IBA) Enzyme->Product1 Hydrolysis Product2 Ammonia (NH3) Enzyme->Product2 Release Detection Signal Readout (Phenol Red / Berthelot) Product1->Detection pH Drop Product2->Detection Colorimetric

Figure 1: Enzymatic hydrolysis pathway utilized in HTS. The conversion of the amide to the acid allows for dual-mode detection (pH shift or ammonia quantification).

HTS Protocol: Colorimetric pH Shift Assay

Objective: Identify bacterial colonies or purified enzymes capable of hydrolyzing I3B-amide.

Materials:

  • 384-well clear microplates.

  • Assay Buffer: 5 mM Phosphate Buffer (low capacity), pH 7.2.

  • Indicator: Phenol Red (0.01% w/v).

  • Substrate: I3B-amide (1 mM final concentration).

Workflow:

  • Dispensing: Add 40 µL of Assay Buffer + Phenol Red to all wells.

  • Substrate Addition: Add 0.5 µL of 100 mM I3B-amide DMSO stock (Final: ~1.2 mM).

    • Control: Columns 1 and 2 receive DMSO only (Negative Control).

  • Enzyme/Cell Addition: Add 10 µL of cell lysate or purified enzyme library to columns 3-24.

  • Incubation: Seal plates; incubate at 30°C for 4 hours.

  • Readout: Measure Absorbance at 560 nm (Base) and 430 nm (Acid).

    • Hit Criteria: A shift from Red (pH 7.2) to Yellow (pH < 6.[1]8) indicates hydrolysis (Formation of IBA).

Data Analysis: Calculate the


-factor to validate the assay window:


Target:

for robust screening.

Application II: Fragment-Based Drug Discovery (FBDD)

Context: I3B-amide serves as a "chemical fragment" to probe hydrophobic pockets in GPCRs (specifically 5-HT receptors) and Melatonin receptors (MT1/MT2). Its flexible butyl chain allows it to probe depth within the orthosteric binding site.

Screening Logic

Unlike high-affinity leads, fragments like I3B-amide bind weakly (mM to µM range). Screening requires high-sensitivity biophysical assays like Surface Plasmon Resonance (SPR) or Ligand-Observed NMR .

Protocol: SPR Direct Binding Assay

Instrument: Biacore 8K or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran) with immobilized Target Protein (e.g., 5-HT1A).

Step-by-Step:

  • Immobilization: Amine couple the target protein to Flow Cell 2 (FC2) to a level of ~3000 RU. Leave FC1 blank (Reference).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Sample Preparation: Dilute I3B-amide stock to a concentration series (e.g., 500 µM, 250 µM, 125 µM) in Running Buffer (HBS-P+ with 2% DMSO).

  • Injection:

    • Contact time: 30s (Fast on/off rates expected).

    • Flow rate: 30 µL/min.

    • Dissociation: 60s.

  • Analysis:

    • Subtract FC1 signal from FC2.

    • Fit steady-state affinity (

      
      ) vs. Concentration (
      
      
      
      ) to the Langmuir isotherm:
      
      

Interpretation:

  • Square Wave Binding: Indicates specific, fast kinetics typical of fragments.

  • Slow Dissociation: May indicate non-specific hydrophobic aggregation (common with indoles). Validate with a detergent-based counter-screen.

Visualizing the Screening Architecture

The following diagram illustrates the decision tree for processing I3B-amide hits.

ScreeningWorkflow Library I3B-Amide Source Plate (10mM DMSO) ScreenType Select Screen Mode Library->ScreenType EnzAssay Hydrolysis Assay (pH Shift / NH3) ScreenType->EnzAssay Biocatalysis BindAssay SPR / NMR Binding ScreenType->BindAssay FBDD / GPCR EnzHit Hit: Color Change EnzAssay->EnzHit Signal > Threshold EnzValidation LC-MS Confirmation (Detect IBA Mass: 203.2) EnzHit->EnzValidation BindHit Hit: Kd < 1mM BindAssay->BindHit Specific Binding BindValidation Competition Assay (Displace Native Ligand) BindHit->BindValidation

Figure 2: Decision matrix for validating I3B-amide activity in enzymatic vs. receptor binding screens.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Assay High concentration > 200 µM in aqueous buffer.Reduce final concentration or increase DMSO to 5% (if tolerated by protein).
High Background (Abs) Oxidation of indole ring to colored dimers.Add 1 mM DTT or TCEP to buffers; Keep plates dark.
Non-Specific Binding Hydrophobic nature of butyl chain.Add 0.01% Tween-20 or BSA to the assay buffer.

References

  • Fragment-Based Discovery: Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25). Link

  • Indole Scaffolds: Zhang, M. Z., et al. (2015). "The indole scaffold: A privileged structure in cancer drug discovery."[2] European Journal of Medicinal Chemistry. Link

  • Amidase Screening: Sharma, M., et al. (2009). "High-throughput screening of nitrile-hydrolyzing enzymes." Analytical Biochemistry. Link

  • Auxin Metabolism: Tivendale, N. D., et al. (2010). "Re-assessing the role of N-hydroxytryptamine in auxin biosynthesis." Plant Physiology. Link

  • DMSO Solubility Data: Gaylord Chemical Company.[3][4] "DMSO Solubility Data Bulletin." Link

Disclaimer: This Application Note is for research use only. Validation in specific biological systems is the responsibility of the user.

Sources

Application Notes and Protocols for the In Vivo Formulation of 4-(1H-Indol-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Indole Derivative

4-(1H-Indol-3-yl)butanamide is an indole derivative of interest for various therapeutic areas, a class of compounds known for a wide spectrum of biological activities.[1][2] The successful in vivo evaluation of this and other novel chemical entities is critically dependent on the development of a stable and bioavailable formulation that ensures consistent and reproducible exposure in animal models.[3][4]

A significant challenge in early-stage drug development is that many new chemical entities, including indole derivatives, exhibit poor aqueous solubility.[3][5] This can severely limit their absorption and, consequently, their therapeutic efficacy in in vivo studies.[4] As of the date of this publication, specific experimental data on the physicochemical properties of this compound are not widely available in the public domain. Therefore, this guide provides a comprehensive, step-by-step approach to developing a suitable in vivo formulation based on predicted properties and established principles for formulating poorly soluble, indole-containing compounds.

This document is intended for researchers, scientists, and drug development professionals. It offers a logical, tiered strategy, beginning with property prediction and solubility screening, and culminating in detailed protocols for preparing various types of formulations suitable for common routes of administration in preclinical research.

Part 1: Physicochemical Profile and Initial Considerations

Before embarking on formulation development, it is crucial to understand the likely physicochemical characteristics of the compound. Lacking experimental data, we can leverage computational tools and data from analogous structures to build a predictive profile for this compound.[6][7]

Predicted Physicochemical Properties

The following table summarizes the predicted properties of this compound based on Lipinski's Rule of Five and other computational models, which are key determinants of oral bioavailability and general "drug-likeness".[7][8][9]

PropertyPredicted ValueImplication for Formulation
Molecular Weight ~202.25 g/mol Well within the desired range (<500 g/mol ), suggesting good potential for absorption.[7]
logP (Octanol/Water) 1.5 - 2.5Indicates moderate lipophilicity. The compound is likely to have poor aqueous solubility but may be soluble in organic solvents or lipids.
Hydrogen Bond Donors 2 (amine and amide N-H)Contributes to crystal lattice energy, potentially reducing solubility.[8]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)May interact with polar solvents.[8]
Aqueous Solubility (logS) Predicted to be lowThis is the primary challenge to address in formulation development.[1]
pKa Indole N-H (~17, weakly acidic); Amide (neutral)The compound is unlikely to be ionizable at physiological pH, so pH-modification of the vehicle will not significantly improve solubility.

Disclaimer: These are in silico predictions and should be confirmed experimentally.

Stability Considerations for Indole Derivatives

Indole-containing compounds can be susceptible to degradation, which must be managed to ensure the integrity of the dosing formulation.[10][11]

  • Oxidative Degradation: The electron-rich indole ring can be prone to oxidation. The use of antioxidants in the formulation may be beneficial, especially for solutions intended for longer-term storage.[12]

  • Light Sensitivity: Many heterocyclic compounds are light-sensitive. It is best practice to prepare and store formulations in amber vials or protect them from light to prevent photodegradation.

  • Crystallization: For amorphous systems or supersaturated solutions, the compound may crystallize over time.[13] Formulations should be visually inspected for precipitation before each use.

Part 2: A Tiered Strategy for Formulation Development

Given the predicted poor aqueous solubility, a systematic, tiered approach is recommended to identify the simplest effective formulation. This minimizes the use of potentially confounding excipients and saves time and resources.

G A Start: Define Dose & Route B Tier 1: Aqueous Vehicle Screening (Saline, PBS, 0.5% Methylcellulose) A->B C Is solubility sufficient? B->C D Tier 2: Co-Solvent System (e.g., DMSO, PEG400, Ethanol) C->D No H Final Formulation: Aqueous Suspension C->H Yes E Is solubility sufficient and tolerable? D->E F Tier 3: Lipid-Based System (Corn oil, Sesame oil) E->F No I Final Formulation: Co-solvent Solution E->I Yes G Is solubility sufficient? F->G J Final Formulation: Lipid Solution G->J Yes K Re-evaluate: Consider nanosuspension or solid dispersion G->K No

Caption: Formulation Development Workflow.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining solubility and preparing various types of formulations.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of common, well-tolerated vehicles.

Materials:

  • This compound powder

  • Glass vials (e.g., 2 mL HPLC vials)

  • Microbalance

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or LC-MS system for quantification

  • Test Vehicles (see table below)

Procedure:

  • Preparation: Weigh approximately 2-5 mg of this compound into each of a series of pre-weighed glass vials. Record the exact weight.

  • Vehicle Addition: Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the first vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 1-2 hours to facilitate dissolution.

  • Visual Inspection: Observe the vial for any undissolved solid. If the solid has completely dissolved, add another aliquot of the compound and repeat steps 3-5. If solid remains, proceed to the next step.

  • Saturation: If solid is still present, add increasing volumes of the vehicle (e.g., in 100 µL increments), vortexing and shaking after each addition, until the solid dissolves or a maximum practical volume is reached. Record the total volume of vehicle added.

  • Equilibration of Saturated Solution: For vials with remaining solid, allow them to equilibrate on a shaker for at least 24 hours to ensure saturation is reached.

  • Separation: Centrifuge the saturated samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent for analysis by a validated HPLC or LC-MS method to determine the precise concentration (solubility).

  • Repeat: Repeat steps 2-9 for each test vehicle.

Table of Recommended Screening Vehicles:

Vehicle TypeSpecific ExamplesRationale
Aqueous Buffers Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) pH 7.4Simplest, most physiologically compatible vehicles.[14]
Aqueous Suspensions 0.5% (w/v) Methylcellulose (MC) in water, 0.5% (w/v) Carboxymethylcellulose (CMC) in waterFor compounds with very low aqueous solubility, these create uniform suspensions.[15]
Co-solvents Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), EthanolOrganic solvents that can significantly increase the solubility of lipophilic compounds.[16][17]
Surfactants 5-10% (w/v) Tween® 80 in water, 5-10% (w/v) Kolliphor® EL (Cremophor® EL)Can improve wetting and form micelles to aid solubilization.[18]
Lipids Corn oil, Sesame oil, Miglyol® 812For highly lipophilic compounds, suitable for oral or subcutaneous administration.[5][19]
Protocol 2: Preparation of an Aqueous Suspension (for Oral or IP Administration)

Objective: To prepare a homogeneous and dose-uniform suspension for compounds with low aqueous solubility. This example is for a 10 mg/mL suspension.

G cluster_0 Preparation Workflow A 1. Weigh Compound C 3. Create Paste (Add small vehicle volume to powder) A->C B 2. Prepare Vehicle (0.5% MC + 0.1% Tween 80) B->C D 4. Geometric Dilution (Gradually add remaining vehicle) C->D E 5. Homogenize (Vortex/Sonicate) D->E F 6. Final QC (Visual check, pH) E->F

Caption: Aqueous Suspension Preparation Workflow.

Materials:

  • This compound (e.g., 100 mg for 10 mL)

  • Methylcellulose (MC) or Sodium Carboxymethylcellulose (NaCMC)

  • Tween® 80 (Polysorbate 80)

  • Purified water or saline

  • Glass mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Graduated cylinder and amber storage vials

Procedure:

  • Prepare the Vehicle:

    • To prepare 10 mL of a 0.5% MC vehicle with 0.1% Tween® 80:

    • Heat ~5 mL of purified water to 60-70°C.

    • Slowly sprinkle 50 mg of methylcellulose onto the hot water while stirring vigorously to ensure proper dispersion without clumping.

    • Add 10 µL of Tween® 80.

    • Add 5 mL of cold water (or ice) to the mixture and continue stirring until a clear, viscous solution forms.

    • Allow the vehicle to equilibrate to room temperature.

  • Weigh the Compound: Accurately weigh 100 mg of this compound.

  • Wetting and Paste Formation:

    • Place the weighed powder into a glass mortar.

    • Add a small amount of the prepared vehicle (approx. 200-300 µL) to the powder.

    • Triturate with the pestle until a uniform, smooth paste is formed. This step is critical to ensure all particles are wetted and to prevent clumping.[12]

  • Geometric Dilution:

    • Gradually add a small volume of the remaining vehicle (approximately equal to the volume of the paste) and continue to triturate until uniform.

    • Continue adding the vehicle in small portions, mixing thoroughly after each addition, until all the vehicle has been incorporated.

  • Homogenization:

    • Transfer the suspension to its final storage vial.

    • Vortex vigorously for 2-3 minutes. For smaller particles and a more uniform suspension, sonication (in a bath sonicator) for 5-10 minutes may be beneficial.

  • Storage and Use:

    • Store the suspension in a labeled amber vial at 2-8°C.

    • Before each dose administration, the suspension must be thoroughly re-suspended by vigorous vortexing to ensure dose uniformity.

Protocol 3: Preparation of a Co-Solvent Solution (for IP or Oral Administration)

Objective: To completely dissolve the compound in a mixture of solvents that are biocompatible at the intended concentration. This example is for a 5 mg/mL solution in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline.

Causality: This vehicle is a common choice for discovery studies. DMSO is a powerful solvent, PEG400 aids in solubility and reduces the precipitation of the compound upon injection into the aqueous in vivo environment, and saline serves as the bulk diluent.[16][20]

Materials:

  • This compound (e.g., 50 mg for 10 mL)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile glass vial

  • Calibrated pipettes

Procedure:

  • Weigh Compound: Accurately weigh 50 mg of this compound and place it into a sterile glass vial.

  • Initial Dissolution: Add 1 mL of DMSO to the vial. Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.

  • Add Co-solvent: Add 4 mL of PEG400 to the solution and mix thoroughly by vortexing. The solution should remain clear.

  • Dilution: Slowly add 5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise, especially at the beginning, to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").

  • Final Inspection: The final solution should be clear and free of any visible particulates.

  • Storage: Store in a sterile, sealed amber vial. Depending on the stability of the compound, it may be stored at room temperature or 2-8°C.

Important Note on Tolerability: The concentration of organic solvents like DMSO should be kept as low as possible, as they can cause irritation or toxicity at high concentrations. The tolerability of the chosen vehicle should be confirmed in a small pilot group of animals.

Part 4: Route of Administration Considerations

The choice of formulation is intrinsically linked to the intended route of administration. The following table provides general guidance.[21][22]

RouteSuitable Formulation TypesKey Considerations & Best Practices
Oral (PO) Aqueous Suspension, Co-solvent Solution, Lipid Solution- Gavage is the most accurate method for rodents.[21]- Volume should be minimized (typically 5-10 mL/kg for mice/rats).[14]- Lipid-based formulations can enhance oral absorption of lipophilic compounds.[19]
Intraperitoneal (IP) Aqueous Suspension, Co-solvent Solution- Must be sterile.[21]- Injections in rodents are made in the lower right abdominal quadrant to avoid organs.[21]- Irritating vehicles (high % of co-solvents) can cause peritonitis.[21]
Intravenous (IV) Co-solvent Solution (must be further diluted)- CRITICAL: Must be a clear, sterile, particle-free solution. Suspensions cannot be given intravenously.- High concentrations of co-solvents like DMSO or ethanol can cause hemolysis and must be minimized. The final injected solution should be highly diluted.- The injection must be administered slowly.

References

  • Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. PubMed Central. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. Available at: [Link]

  • Excipients Used in the Formulation of Pharmaceutical Suspensions. Pharmapproach.com. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available at: [Link]

  • The prediction of physicochemical properties of four compounds, based on Lipinski rules. ResearchGate. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available at: [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. PubMed Central. Available at: [Link]

  • Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. PubMed. Available at: [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available at: [Link]

  • Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. PubMed. Available at: [Link]

  • Excipients Used in Formulation of Liquid Dosage Forms. Pharmaguideline. Available at: [Link]

  • In silico prediction of physicochemical properties and drug-likeness of omega-3 fatty acids. ResearchGate. Available at: [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. Available at: [Link]

  • Excipients for Parenterals. Pharma Central. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • Guidelines for the administration of substances to rodents. NTNU. Available at: [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Available at: [Link]

  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available at: [Link]

  • Pharmaceutical Excipients of Oral Suspension Formulations. Scribd. Available at: [Link]

  • Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant. Google Patents.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Available at: [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research. Available at: [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvemen. Springer. Available at: [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. Available at: [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]

Sources

Application Note: Modular Synthesis of 4-(1H-Indol-3-yl)butanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details robust synthetic methodologies for the preparation of 4-(1H-Indol-3-yl)butanamide derivatives. These molecular scaffolds are critical intermediates in the development of:

  • Histone Deacetylase (HDAC) Inhibitors: Linker regions for zinc-binding groups (e.g., hydroxamic acids).

  • Melatonin Receptor Agonists: Bioisosteres of melatonin.

  • Plant Growth Regulators: Derivatives of Indole-3-butyric acid (IBA), a potent auxin.[1]

We present two distinct synthetic pathways:

  • Route A (Functionalization): Direct amidation of commercially available Indole-3-butyric acid (IBA) using HATU coupling. Ideal for rapid analog generation.

  • Route B (De Novo Assembly): Construction of the indole-butanyl skeleton via Friedel-Crafts acylation followed by ionic hydrogenation. Ideal for synthesizing substituted indole derivatives not commercially available.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary logic gates for synthesis.

Retrosynthesis cluster_0 Route A: Amide Coupling cluster_1 Route B: C3-Alkylation (De Novo) Target Target: this compound IBA Indole-3-Butyric Acid (Commercial) Target->IBA Amidation KetoAcid Intermediate: Keto-Acid Target->KetoAcid 1. Reduction 2. Amidation Amine Primary/Secondary Amine Indole Substituted Indole Succinic Succinic Anhydride KetoAcid->Indole Friedel-Crafts KetoAcid->Succinic + AlCl3

Figure 1: Retrosynthetic logic showing the divergence between functionalizing commercial material (Route A) and ring assembly (Route B).

Method A: Direct Amidation of Indole-3-Butyric Acid

Best for: Rapid library generation, scale-up of unsubstituted indole derivatives.

Mechanistic Insight

Indole-3-butyric acid (IBA) is sensitive to acidic conditions which can cause dimerization. Therefore, neutral or basic coupling conditions using uronium/guanidinium salts (HATU/HBTU) are superior to acid chloride generation (SOCl₂) for preserving scaffold integrity.

Protocol: HATU-Mediated Coupling

Reagents:

  • Indole-3-butyric acid (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with Indole-3-butyric acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., hydrochloride), add an extra 1.0 equiv of DIPEA.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass = 203.24 + Amine Mass - 18).

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash sequentially with: 5% LiCl (to remove DMF), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient).

Critical Quality Attribute (CQA):

  • Yield Expectation: 85–95%

  • Impurity Watch: N-acyl urea byproducts (if using EDC); removed via acidic wash.

Method B: De Novo Synthesis via Succinic Anhydride

Best for: Synthesizing substituted indole derivatives (e.g., 5-fluoro, 6-methoxy) where the corresponding butyric acid starting material is expensive or unavailable.

Mechanistic Insight

This route leverages the high nucleophilicity of the Indole C3 position.

  • Friedel-Crafts Acylation: Indole reacts with succinic anhydride to form a keto-acid. No protection of the N1-H is usually required as the C3-acylation is kinetically favored.

  • Ionic Hydrogenation: The carbonyl at the

    
    -position is reduced to a methylene group using Triethylsilane (Et₃SiH) and Trifluoroacetic acid (TFA). This is milder and safer than the classic Wolff-Kishner (Hydrazine) or Clemmensen (Mercury) reductions.
    
Protocol: Two-Step Skeleton Assembly
Step 1: Friedel-Crafts Acylation

Reagents: Substituted Indole (1.0 eq), Succinic Anhydride (1.2 eq), AlCl₃ (2.5 eq), Nitrobenzene or DCM.

  • Dissolve AlCl₃ in Nitrobenzene (or DCM) at 0°C.

  • Add Succinic Anhydride; stir for 15 min.

  • Add Indole slowly (exothermic).

  • Stir at RT for 2 hours. The mixture often turns deep red/purple.

  • Quench: Pour onto ice/HCl. Extract with EtOAc.[2][3]

  • Product: 4-(Indol-3-yl)-4-oxobutanoic acid (Solid).

Step 2: Ionic Hydrogenation (Ketone Reduction)

Reagents: Keto-acid (from Step 1), Triethylsilane (Et₃SiH, 3.0 eq), TFA (Solvent/Catalyst).

  • Dissolve the keto-acid in neat TFA (approx 5 mL per gram).

  • Add Et₃SiH (3.0 equiv) dropwise at RT.

  • Stir for 2–6 hours.

  • Workup: Evaporate TFA under reduced pressure.

  • Basify: Redissolve residue in EtOAc and wash with Sat. NaHCO₃. Note: If the product is the free acid, it will be in the aqueous layer. Acidify the aqueous layer to pH 2 and extract back into EtOAc.

  • Result: Substituted Indole-3-butyric acid.

Step 3: Amidation

Proceed as per Method A .

Workflow cluster_FC Step 1: Acylation cluster_Red Step 2: Reduction Start Substituted Indole React1 Succinic Anhydride AlCl3 Start->React1 Inter Keto-Acid Intermediate React1->Inter React2 Et3SiH TFA Inter->React2 Acid Indole-Butyric Acid React2->Acid

Figure 2: Workflow for the De Novo synthesis of substituted indole butyric acids.

Analytical Data & Troubleshooting

Expected NMR Signatures (DMSO-d6)
PositionChemical Shift (

)
MultiplicityIntegrationNotes
Indole NH 10.80Broad Singlet1HDisappears with D₂O shake
Indole C2-H 7.10 - 7.20Doublet/Singlet1HCharacteristic aromatic signal

-CH₂
2.10Triplet2HAdjacent to Carbonyl

-CH₂
1.85Quintet2HMiddle of the chain

-CH₂
2.65 - 2.75Triplet2HBenzylic (attached to Indole C3)
Amide NH 7.50 - 8.50Broad1HVaries by substituent
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Ester hydrolysis during workupAvoid strong bases during workup; use dilute acid or neutral buffers.
N1-Alkylation (Side Rxn) High pH or active alkyl halidesIn Method B, ensure no alkyl halides are present. Indole N-H is acidic (pKa ~16); avoid NaH unless N-protection is intended.
Incomplete Reduction (Method B) Old TriethylsilaneEt₃SiH degrades. Use fresh reagent or increase equivalents. Ensure TFA is anhydrous.
Purple/Black Tars Indole polymerizationIndoles are acid-sensitive. Keep contact time with strong Lewis acids (AlCl₃) minimal and quench effectively.

References

  • HDAC Inhibitor Synthesis & Biological Activity

    • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
  • General Indole Functionalization (C3-Alkylation)

    • BF3·OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides.[2][3]

    • Source: Molecules (2021).[2]

  • Indole-3-Butyric Acid Properties & Metabolism

    • Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana.
    • Source: Frontiers in Plant Science (2019).
  • Classic Acylation/Reduction Pathways

    • Directed C–H Functionalization of C3-Substituted Free (NH) Indoles.
    • Source: The Journal of Organic Chemistry (via NIH).

Sources

Unlocking Epigenetic Regulation with 4-(1H-Indol-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Abstract & Scientific Rationale

4-(1H-Indol-3-yl)butanamide (I3B-Amide) represents a critical chemical scaffold in the study of chromatin remodeling and epigenetic regulation. Structurally derived from the tryptophan metabolite indole-3-butyric acid (IBA), this amide derivative functions as a stable, cell-permeable probe for investigating Histone Deacetylase (HDAC) activity and Sirtuin (SIRT) modulation.

Unlike unstable hydroxamic acid-based inhibitors, the butanamide moiety offers a unique zinc-binding pharmacophore (ZBG) profile, often exhibiting selectivity for Class I HDACs (HDAC 1, 2, 3) and Class IIb (HDAC6). Its mechanism of action involves the accumulation of acetylated histone residues (e.g., H3K9ac, H4K16ac), leading to chromatin relaxation (euchromatin formation) and the reactivation of silenced tumor suppressor genes such as CDKN1A (p21).

Key Applications
  • Chromatin Remodeling Studies: Investigating the transition from heterochromatin to euchromatin.

  • Cell Differentiation: Inducing terminal differentiation in varying lineages (e.g., myeloid, neurogenic) via epigenetic reprogramming.

  • Metabolic Epigenetics: Exploring the crosstalk between indole-based metabolites and SIRT1 activity.[1]

Mechanism of Action (MOA)

The epigenetic efficacy of this compound stems from its ability to chelate the Zinc ion (


) within the catalytic pocket of HDAC enzymes or modulate the NAD+-binding pocket of Sirtuins.
Signaling Pathway Diagram

The following diagram illustrates the cascade from cellular entry to gene activation.

G I3B This compound (Cell Entry) HDAC HDAC Enzyme (Class I/IIb) I3B->HDAC Targets SIRT SIRT1 (NAD+ Dependent) I3B->SIRT Modulates Inhibition Catalytic Pocket Blockade (Zn2+ Chelation) HDAC->Inhibition Induces Modulation Allosteric Modulation SIRT->Modulation Induces Histones Histone Tails (H3/H4) Inhibition->Histones Prevents Deacetylation Transcription Transcription Factors (Sp1, p53, FoxO3a) Modulation->Transcription Direct Deacetylation Acetylation Hyperacetylation (H3K9ac, H4K16ac) Histones->Acetylation Accumulation Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Acetylation->Chromatin Opens Structure Chromatin->Transcription Access Granted Outcome Gene Expression (Differentiation, Apoptosis, Metabolism) Transcription->Outcome Activates

Figure 1: Mechanistic pathway of this compound inducing epigenetic remodeling via HDAC inhibition and SIRT modulation.

Experimental Protocols

Protocol A: Preparation and Solubility

Objective: Create a stable stock solution for cell culture and enzymatic assays.

  • Molecular Weight: ~202.25 g/mol (Verify specific batch CoA).

  • Solubility: Soluble in DMSO (up to 50 mM) and Ethanol. Poorly soluble in water.

Steps:

  • Weighing: Weigh 10 mg of this compound powder.

  • Dissolution: Add DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 50 mM stock concentration.

    • Calculation: For 10 mg (approx 49.4 µmol), add 988 µL DMSO for a 50 mM stock.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for long-term cell culture (optional, as DMSO is bacteriostatic).

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Cell-Based Histone Acetylation Assay (Western Blot)

Objective: Validate epigenetic activity by measuring the accumulation of Acetyl-Histone H3 (Lys9/Lys14).

Reagents Required:

  • Target Cells (e.g., HeLa, MCF-7, or U937).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitors + 1 µM Trichostatin A (TSA) (Critical: TSA prevents deacetylation during lysis).

  • Primary Antibody: Anti-Acetyl-Histone H3 (Lys9) [Rabbit, 1:1000].

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with this compound at varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM).

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: SAHA (Vorinostat) at 2 µM.

  • Incubation: Incubate for 18–24 hours . (Acetylation marks are rapid, but 24h ensures stable accumulation).

  • Harvesting: Wash cells with cold PBS. Lyse directly on ice using the modified RIPA buffer (containing TSA).

  • Sonication: Sonicate lysates (3 pulses, 10s, 30% amplitude) to shear chromatin and release histones.

  • Immunoblotting: Perform standard SDS-PAGE. Transfer to PVDF.

  • Detection: Probe for Acetyl-H3 and Total H3 (loading control).

    • Expected Result: Dose-dependent increase in Acetyl-H3 band intensity compared to Total H3.

Protocol C: In Vitro HDAC Activity Fluorometric Assay

Objective: Quantify the direct inhibitory IC50 of the molecule against nuclear extracts or recombinant HDACs.

Workflow:

  • Substrate Prep: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction Mix: Combine:

    • HDAC Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

    • Purified HDAC enzyme (e.g., recombinant HDAC1 or HeLa nuclear extract).

    • This compound (Serial dilution: 1 nM to 100 µM).

  • Incubation: Incubate at 37°C for 30 minutes to allow inhibitor binding.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC and incubate for 30–60 minutes.

  • Developer: Add Trypsin/Developer solution. (Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore).

  • Readout: Measure Fluorescence (Ex/Em = 350/460 nm).

  • Analysis: Plot % Activity vs. Log[Concentration] to determine IC50.

Data Summary & Interpretation

The following table summarizes the expected biological profile based on indole-derivative SAR studies.

ParameterValue / CharacteristicNotes
Primary Target HDAC Class I (1, 2, 3)Zinc-binding via amide carbonyl & indole pi-stacking.
Secondary Target SIRT1Allosteric activation potential (similar to I3C).
IC50 (HDAC) 5 – 20 µMLess potent than hydroxamates (nM) but more stable.
Cell Permeability HighLipophilic indole core facilitates nuclear entry.
Phenotype G1/S ArrestMediated by p21(WAF1/CIP1) induction.
Biomarker

Ac-H3,

Ac-H4
Global hyperacetylation.

References

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). Significance: Establishes the indole-butanamide scaffold as a viable pharmacophore for HDAC inhibition, specifically targeting HDAC1 and HDAC6.

  • Indole-3-carbinol directly targets SIRT1 to inhibit adipocyte differentiation. Source: International Journal of Obesity (2012).[2] Significance: Provides mechanistic evidence for the indole core's ability to bind and activate SIRT1, suggesting a dual epigenetic mechanism for indole derivatives.

  • Metabolic Regulation of Epigenetic Modifications and Cell Differentiation in Cancer. Source: Cancers (2020).[3] Significance: Reviews how metabolites and their derivatives (like indole analogs) influence the epigenetic landscape in cancer versus stem cells.

  • Epigenetic regulation of drug metabolism. Source: Elsevier (2025). Significance: Discusses the broader context of how epigenetic modifiers affect the expression of metabolic enzymes, relevant for studying the downstream effects of I3B.

Sources

Application Note: The Indole-3-Butanamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Natural Product Metabolite to Epigenetic Modulator and Kinase Inhibitor

Executive Summary

4-(1H-Indol-3-yl)butanamide (Indole-3-butyramide) is often overlooked as merely a derivative of the plant hormone Indole-3-butyric acid (IBA). However, in modern drug discovery, this molecule represents a privileged scaffold offering a distinct hydrophobic "cap" (the indole) connected by a flexible four-carbon linker to a polar functional terminus.

This Application Note details the utility of the Indole-3-butanamide moiety in three critical areas:

  • Epigenetics: As a lead scaffold for Histone Deacetylase (HDAC) inhibitors, where the butyl chain provides optimal channel depth for zinc-binding groups.

  • Antimicrobial Research: As a virulence factor inhibitor targeting Mycobacterium tuberculosis protein kinases (PknG).

  • Medicinal Chemistry: As a stable, neutral building block for synthesizing complex tryptamine homologs and bioisosteres.

Chemical Identity & Pharmacophore Analysis[1][2]

The structural distinctiveness of this compound lies in its linker length. While tryptamine derivatives (C2 linker) dominate CNS drug discovery (targeting 5-HT receptors), the C4 linker of the butanamide allows the indole "cap" to access hydrophobic pockets distinct from the orthosteric sites of serotonin receptors.

PropertySpecificationRelevance
IUPAC Name This compoundUnambiguous identification.[1]
CAS Number 1433-56-3Registry lookup.
Molecular Weight 202.25 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP ~1.8 - 2.1High membrane permeability; CNS active potential.
H-Bond Donors/Acceptors 2 / 1Balanced polarity for cytosolic targets.[2]
Key Moiety Indole C3-Butyl ChainCritical "spacer" length for HDAC enzyme channels.
Pharmacophore Visualization

The following diagram illustrates the pharmacophoric mapping of the molecule when applied to HDAC inhibition and Kinase targeting.

Pharmacophore Indole Indole Ring (Hydrophobic Cap) Linker C4 Alkyl Chain (Flexible Spacer) Indole->Linker C3 Attachment Target_HDAC Target: HDAC Enzyme (Hydrophobic Channel Entry) Indole->Target_HDAC u03c0-u03c0 Stacking (Rim) Target_Kinase Target: PknG Kinase (Allosteric Pocket) Indole->Target_Kinase Hydrophobic Interaction Amide Primary Amide (ZBG Precursor / H-Bond Donor) Linker->Amide Terminal Functionalization Linker->Target_HDAC Tunnel Occupancy Amide->Target_HDAC Zn2+ Chelation (via derivatization)

Caption: Pharmacophore mapping of Indole-3-butanamide showing the critical role of the C4 linker in spanning the access tunnel of HDAC enzymes.

Core Application: Design of HDAC Inhibitors

Histone Deacetylases (HDACs) are validated targets for cancer therapy. The classic pharmacophore for an HDAC inhibitor is Cap—Linker—Zinc Binding Group (ZBG) .[2]

  • The Problem: Many inhibitors use a C5-C6 linker (like SAHA/Vorinostat).

  • The Solution: Research indicates that the indole-3-butyric scaffold (C4 linker) provides improved isoform selectivity, particularly for HDAC1, HDAC3, and HDAC6. The indole ring sits at the enzyme surface (cap), while the butyl chain positions the ZBG exactly at the catalytic zinc ion.

Mechanism of Action

The amide group of this compound serves as a pro-ZBG . While the amide itself has weak affinity for Zinc, it is the primary synthetic precursor to Hydroxamic Acids (CONHOH), which are potent ZBGs.

Key Finding: Derivatives of this scaffold (e.g., molecule I13 ) have shown IC50 values in the low nanomolar range (7–14 nM) against HDAC1/3/6, exhibiting superior antiproliferative activity against HepG2 liver cancer cells compared to the standard drug SAHA [1].[3]

Experimental Protocol: Synthesis & Derivatization

Objective: Synthesize a hydroxamic acid library from the this compound scaffold for HDAC screening.

Prerequisites:

  • Starting Material: Indole-3-butyric acid (IBA) or this compound.

  • Reagents: Ethyl chloroformate, Hydroxylamine hydrochloride, TEA, DMF.

Workflow Diagram

SynthesisWorkflow Start Start: Indole-3-butyric Acid (IBA) Step1 Step 1: Activation (ClCO2Et / TEA / THF) Target: Mixed Anhydride Start->Step1 Activation Step2 Step 2: Amidation (Optional) (NH3 gas) Product: Indole-3-butanamide Step1->Step2 Intermediate Isolation Step3 Step 3: Hydroxaminolysis (NH2OH·HCl / KOH / MeOH) Target: Indole-3-butyric Hydroxamate Step1->Step3 Direct Conversion Step2->Step3 Transamidation Screen Screening: HDAC Fluorometric Assay Step3->Screen

Caption: Synthetic workflow converting the acid/amide scaffold into the bioactive hydroxamate form for HDAC inhibition.

Detailed Protocol: Hydroxamic Acid Synthesis (One-Pot Method)

Rationale: While the amide is stable, the hydroxamic acid is the active pharmacophore for HDACs. This protocol uses a mixed anhydride method which is milder than acid chloride routes, preserving the sensitive indole ring.

  • Activation:

    • Dissolve Indole-3-butyric acid (1.0 eq) in anhydrous THF (0.2 M) under Nitrogen.

    • Add Triethylamine (TEA, 1.2 eq) and cool to -5°C.

    • Dropwise add Ethyl Chloroformate (1.1 eq). Stir for 30 min. Mechanism: Formation of mixed anhydride.

  • Preparation of Hydroxylamine:

    • In a separate flask, dissolve Hydroxylamine hydrochloride (NH2OH·HCl, 1.5 eq) in Methanol.

    • Add KOH (1.5 eq) in Methanol at 0°C. Stir for 15 min and filter off the KCl precipitate. Use the filtrate (free NH2OH).

  • Coupling:

    • Add the fresh NH2OH filtrate to the mixed anhydride solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (DCM:MeOH 9:1). The hydroxamate usually runs lower (more polar) than the starting acid/amide.

  • Workup:

    • Evaporate volatiles. Redissolve residue in Ethyl Acetate.

    • Wash with 1N HCl (briefly), then Sat. NaHCO3, then Brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Recrystallize from EtOH/Hexane or flash chromatography.[2]

Application 2: Virulence Inhibition in Tuberculosis[2]

Beyond cancer, this scaffold has utility in infectious disease.[4] The Indole-3-butanamide structure has been identified in screens for inhibitors of Protein Kinase G (PknG) in Mycobacterium tuberculosis [2].

  • Significance: PknG prevents the fusion of the phagosome with the lysosome, allowing TB bacteria to survive inside macrophages.

  • Strategy: Unlike standard antibiotics that kill bacteria (and select for resistance), PknG inhibitors are "anti-virulence" agents. They disarm the bacteria, allowing the host immune system to clear the infection.

  • Library Design: Researchers should utilize the amide nitrogen of this compound to append heterocyclic tails (e.g., thiophenes or pyridines) to increase affinity for the ATP-binding pocket of PknG.

Biological Screening Protocol: Cell Viability (MTT)

Context: To validate the "Anti-Proliferative" activity of the synthesized Indole-3-butanamide derivatives (HDAC inhibitors).

Materials:

  • Cell Lines: HepG2 (Liver), U937 (Leukemia).

  • Control: SAHA (Vorinostat).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Dissolve this compound derivatives in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

    • Note: Ensure final DMSO concentration < 0.1% to avoid solvent toxicity.[2]

  • Incubation: Treat cells for 48h or 72h at 37°C/5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

    • Mechanism:[5] Viable mitochondria reduce yellow MTT to purple formazan crystals.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curves to calculate IC50.

References

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Zhang, Y., et al. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Heterobicyclic compounds as pharmaceutically active agents (PknG Inhibitors).
  • Bacterial indole-3-acetic acid: A key regulator for plant growth and plant-microbe interactions. Zhang, P., et al. (2024). ResearchGate Review. [Link]

  • Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one... a 5HT(1B/1D) receptor partial agonist. Glen, A., et al. (1995).[5] Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 4-(1H-Indol-3-yl)butanamide

Introduction

Welcome to the technical support guide for this compound. This document is designed to provide in-depth troubleshooting assistance for common solubility challenges encountered during experimental work. As a molecule featuring a hydrophobic indole core and a polar butanamide side chain, achieving and maintaining its solubility, particularly in aqueous systems for biological assays, can be a significant hurdle. This guide synthesizes chemical principles with practical, field-proven methodologies to help you navigate these issues effectively. While specific experimental solubility data for this compound is not extensively published, the protocols and principles outlined here are derived from the behavior of structurally similar indole derivatives and are designed to provide a robust framework for your success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project. What is the expected solubility profile of this compound in common laboratory solvents?

Answer:

The solubility of this compound is dictated by its bicyclic indole ring, which is largely nonpolar, and the butanamide group, which adds some polar character through its ability to form hydrogen bonds. Based on its structure and data from related indole compounds, a general solubility profile can be predicted. The molecule has a calculated LogP (a measure of lipophilicity) in the range of 2-3, suggesting it will be significantly more soluble in organic solvents than in water.

Indole itself is sparingly soluble in cold water but dissolves in hot water and most organic solvents[1]. Structurally similar compounds used in biological research, such as Bumetanide, are known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol, while being sparingly soluble in aqueous buffers[2]. Therefore, you should anticipate poor solubility in neutral aqueous solutions like water or Phosphate-Buffered Saline (PBS) and good solubility in polar aprotic organic solvents.

Table 1: Predicted Solubility of this compound

SolventTypePredicted SolubilityRationale / Notes
WaterAqueousVery LowThe large, nonpolar indole ring dominates the molecule's character.
PBS (pH 7.4)Aqueous BufferVery LowSimilar to water; physiological salt concentration has a minimal effect.
EthanolPolar ProticModerate to HighThe alkyl chain and hydrogen bonding capability aid dissolution.
MethanolPolar ProticModerate to HighSimilar to ethanol; often a slightly better solvent for polar compounds.
DMSOPolar AproticHighExcellent solvent for a wide range of organic molecules used in drug discovery.
DMFPolar AproticHighSimilar to DMSO, offers high solvating power.
Q2: What is the most reliable method for preparing a high-concentration stock solution?

Answer:

The industry-standard and most recommended method for preparing a stock solution of a poorly water-soluble compound is to first use a minimal amount of a suitable organic solvent. For this compound, 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the solvents of choice. This approach ensures the compound is fully dissolved and monomeric before any subsequent dilution into aqueous media.

Materials:

  • This compound (Molecular Weight: 202.26 g/mol )

  • High-purity, anhydrous DMSO (Biotechnology or cell culture grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh out 2.02 mg of this compound and place it into a sterile vial.

  • Add Solvent: Add 100 µL of 100% DMSO to the vial. This will yield a final concentration of 100 mM.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[3] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For many indole compounds, storage at -20°C provides stability for at least several months.[2]

Expert Tip: Always use the smallest volume of organic solvent necessary to dissolve the compound completely. This minimizes the concentration of the organic solvent in your final working solution, reducing the potential for solvent-induced artifacts in biological assays.[4] For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[5]

G cluster_workflow Stock Solution Workflow A 1. Weigh Compound B 2. Add Minimal Volume of 100% DMSO A->B C 3. Vortex / Warm (37°C) Until Fully Dissolved B->C D 4. Visually Inspect for Particulates C->D E 5. Aliquot & Store at -20°C / -80°C D->E

Caption: Workflow for preparing a concentrated stock solution.

Q3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer for my experiment. What is happening and how can I prevent it?

Answer:

This is a classic and very common problem known as "crashing out" or precipitation upon dilution . It occurs because you are rapidly changing the solvent environment from one where the compound is highly soluble (organic stock) to one where it is poorly soluble (aqueous buffer). Even though the final concentration might be theoretically below its maximum aqueous solubility limit, the localized high concentration at the point of addition causes the compound to aggregate and precipitate before it can properly disperse and dissolve in the bulk aqueous phase.

Causality:

  • Solvent Miscibility vs. Compound Solubility: While DMSO and water are miscible, your compound is not equally soluble in both. When a drop of DMSO stock enters the buffer, the DMSO rapidly diffuses away, leaving the compound molecules in an aqueous environment where they prefer to interact with each other rather than with water, leading to precipitation.

Prevention Strategies:

  • Stir Vigorously: Add the stock solution dropwise into the aqueous buffer while the buffer is being vortexed or rapidly stirred. This promotes rapid dispersal and minimizes localized high concentrations.

  • Dilute in Series: Perform a serial dilution. For example, instead of adding 1 µL of a 100 mM stock directly to 1 mL of buffer (1:1000 dilution), first dilute 10 µL of stock into 90 µL of DMSO (to 10 mM), then add a larger volume (e.g., 10 µL) of this intermediate solution to your final buffer.

  • Use a Co-solvent: Include a small percentage of an organic solvent (like ethanol or DMSO) or a surfactant (like Tween® 20 or Pluronic® F-68) in your final aqueous buffer to increase the overall solvating power of the solution.[6]

  • Warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility and dissolution rate enough to prevent precipitation during dilution.

Q4: I've tried basic dilution techniques and still see precipitation. What is a systematic approach to optimizing the solubility for my working solution?

Answer:

When simple dilution fails, a systematic approach is necessary. The goal is to find a formulation for your working solution that keeps the compound dissolved at the desired concentration. This often involves exploring variables like pH, co-solvents, and temperature.

  • Baseline Test: Prepare your target working solution by adding the DMSO stock to your final buffer with vigorous stirring. If it precipitates, this is your baseline failure point.

  • pH Adjustment (Hypothesis Testing):

    • Rationale: The solubility of compounds with ionizable groups can be dramatically altered by pH.[7][8] While the amide and indole N-H groups of this compound are not strongly acidic or basic, minor charge alterations or interactions with buffer species can sometimes influence solubility. It is worth testing, especially when compared to its analogs like indole-3-butyric acid, where deprotonating the carboxylic acid with a base like NaOH dramatically increases water solubility.[4][9]

    • Method: Prepare your buffer at several pH units (e.g., pH 5.0, 7.4, and 9.0) and repeat the dilution. Observe if solubility improves at lower or higher pH.

  • Co-Solvent Addition:

    • Rationale: Adding a water-miscible organic co-solvent can increase the polarity of the bulk solution, making it more favorable for your compound.[10]

    • Method: Prepare several batches of your buffer containing increasing amounts of a co-solvent. Good starting points are ethanol (5-10%), propylene glycol (5-10%), or additional DMSO (1-5% total). Add your stock solution and check for precipitation.

  • Gentle Heating:

    • Rationale: Solubility for most compounds increases with temperature.[3] This can help get the compound into solution initially.

    • Method: Warm your optimized buffer (from steps 2 or 3) to 37-45°C before adding the stock solution. Allow it to cool to room temperature and observe if the compound remains in solution. Caution: Be mindful of the thermal stability of your compound and other reagents.

Caption: A decision-tree for troubleshooting solubility issues.

References

  • Discussion on Dissolving Indole-3-acetic acid (IAA). ResearchGate. [Link]

  • 4-(1H-Indol-3-yl)-1-butanamine Chemical Properties. ChemSrc. [Link]

  • 4-(1H-indol-3-yl)butan-2-one Computed Properties. PubChem, National Institutes of Health. [Link]

  • 4-(1H-indol-3-yl)butan-1-ol Computed Properties. PubChem, National Institutes of Health. [Link]

  • Solubility in Aqueous Co-solvent Solutions. ResearchGate. [Link]

  • Indole Test Protocol. American Society for Microbiology. [Link]

  • Preparation and Properties of Indole. SlideShare. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Application of Hildebrand Solubility Parameter to Identify Ethanol-Free Co-Solvent. Jurnal Universitas Gadjah Mada. [Link]

  • N-(2-azidoethyl)-4-(1H-indol-3-yl)butanamide Computed Properties. PubChem, National Institutes of Health. [Link]

  • Discussion on Indole-3-butyric acid Stock Solution. ResearchGate. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Process of preparing purified aqueous indole solution.
  • Discussion on Indoleacetic acid solution precipitation. ResearchGate. [Link]

  • The Effect of pH on Solubility. YouTube. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures. National Center for Biotechnology Information. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan. National Center for Biotechnology Information. [Link]

  • Chemical Properties of Butanamide. Cheméo. [Link]

  • Processes for production of indole compounds.
  • Exploring the biological impact of bacteria-derived indole compounds on human cell health. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 4-(1H-Indol-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Experimental Variability in Indole-3-butyramide Assays Document ID: TS-I3B-004 Last Updated: February 1, 2026

Introduction

You are likely accessing this guide because you have observed inconsistent potency (


/

), unexpected chromatographic peaks, or physical precipitation in your experiments involving 4-(1H-Indol-3-yl)butanamide (also known as Indole-3-butyramide).

This compound is a lipophilic indole derivative often used as a synthetic intermediate or a biological probe (auxin analog/melatonin scaffold). Its experimental variability typically stems from three specific physicochemical mechanisms: oxidative instability of the indole ring , solubility-driven precipitation , and enzymatic hydrolysis of the amide bond . This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: Physicochemical Stability & Solubility

The Symptom: Stock solutions turn pink/brown over time; "crashing out" occurs upon dilution into aqueous media.

Root Cause Analysis
  • Indole Oxidation: The electron-rich indole ring is susceptible to radical oxidation, particularly at the C2/C3 position. Exposure to light and oxygen promotes the formation of oxindoles and dimers (rosindoles), causing the solution to yellow or pink.

  • Hydrophobicity: The addition of the amide group (

    
    ) to the butyl chain does not significantly improve water solubility compared to the parent acid. The LogP is estimated around 2.2–2.[1][2][3]5. Diluting a high-concentration DMSO stock (>10 mM) directly into PBS often causes micro-precipitation that is invisible to the naked eye but drastically reduces effective concentration.
    
Troubleshooting Protocol: The "Solvent-Shift" Method

Do not rely on simple vortexing. Use this step-down dilution protocol to ensure mono-dispersity.

StepActionTechnical Rationale
1. Stock Prep Dissolve solid in 100% DMSO or Ethanol. Store in Amber Glass vials under Argon.Prevents photon-induced radical oxidation. Plastic vials can leach plasticizers or absorb the lipophilic compound.
2. Intermediate Dilute stock 1:10 into 50% PEG-400 or Solutol HS15 (if bio-compatible).Creates a "solubility bridge" preventing immediate aggregation when water is added.
3. Final Mix Add aqueous buffer dropwise to the intermediate while vortexing.Slow addition prevents local regions of high supersaturation.
4. QC Check Measure absorbance at 600nm.Any reading >0.005 OD indicates turbidity/precipitation.

Module 2: Analytical Variability (HPLC/LC-MS)

The Symptom: Split peaks, retention time shifts, or "ghost" peaks in chromatograms.

Root Cause Analysis
  • Amide Hydrolysis: In acidic mobile phases (common in LC-MS), the amide can slowly hydrolyze to Indole-3-butyric acid (IBA), appearing as a second peak.

  • Detection Sensitivity: Indoles have high fluorescence quantum yields but moderate UV extinction coefficients. Using UV (254/280 nm) alone often leads to poor signal-to-noise ratios, masking impurities.

Optimized HPLC Method Parameters
  • Column: C18 or C8 (End-capped to prevent peak tailing from amine interaction).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keep pH > 3.0 to minimize hydrolysis).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for lower backpressure and sharper indole peaks).

  • Detection: Fluorescence (Excitation: 280 nm | Emission: 350 nm). Note: Fluorescence is ~100x more sensitive than UV for this scaffold.

Module 3: Biological Assay Inconsistencies

The Symptom: Variable


 values between cell lines or inconsistent results in long-duration assays (>24 hours).
Root Cause: The "Prodrug" Effect

This compound is susceptible to hydrolysis by intracellular or secreted amidases (e.g., FAAH - Fatty Acid Amide Hydrolase).

  • Scenario A: If the amide is the active pharmacophore, high amidase activity in your cell line will degrade the compound, reducing apparent potency.

  • Scenario B: If the acid (IBA) is the active species, the amide acts as a prodrug. High amidase activity will increase apparent potency.

Visualizing the Variability Pathways

IndoleVariability Compound This compound (Active or Prodrug?) Oxidation Oxidation Products (Rosindoles/Dimers) Compound->Oxidation Light/O2 (Storage) Hydrolysis Hydrolysis Product (Indole-3-butyric Acid) Compound->Hydrolysis Amidases (Cellular) Acidic pH (Buffer) AssayResult Variable Assay Readout (Shifted IC50) Oxidation->AssayResult Loss of Potency + Toxicity Hydrolysis->AssayResult Altered Potency (Prodrug Activation)

Figure 1: Degradation and metabolic pathways contributing to experimental variability. The compound degrades via two distinct routes: oxidative photodegradation (red) and enzymatic/chemical hydrolysis (yellow).

Troubleshooting Workflow: Low Recovery or Activity

Use this logic flow to diagnose the specific failure mode in your experiment.

Troubleshooting Start Issue: Low Potency or Inconsistent Data CheckColor Is the stock solution pink or brown? Start->CheckColor Oxidation Cause: Oxidative Degradation Action: Re-synthesize & Store under Argon CheckColor->Oxidation Yes CheckPrecip Is OD600 of media > 0.005? CheckColor->CheckPrecip No Solubility Cause: Precipitation Action: Use 'Solvent-Shift' Protocol CheckPrecip->Solubility Yes CheckHydrolysis Run LC-MS on Cell Supernatant. Is Acid Peak present? CheckPrecip->CheckHydrolysis No Enzymatic Cause: Amidase Hydrolysis Action: Add Amidase Inhibitor (e.g., URB597) CheckHydrolysis->Enzymatic Yes Unknown Cause: Target Desensitization or Off-Target Binding CheckHydrolysis->Unknown No

Figure 2: Step-by-step diagnostic tree for isolating the source of experimental error.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the buffer containing this compound? A: No. The high heat and pressure will accelerate amide hydrolysis, converting a significant portion of your compound into Indole-3-butyric acid (IBA). Always filter-sterilize (0.22 µm PTFE) the stock and add to sterile media.

Q2: Why does my HPLC retention time shift between runs? A: This is likely due to pH fluctuation in your mobile phase. Indoles are sensitive to pH changes near their pKa. Ensure your aqueous mobile phase is buffered (e.g., 10mM Ammonium Acetate pH 4.5) rather than just using "water + acid," which can vary in pH.

Q3: Is the "pink" oxidation product toxic to cells? A: Yes, oxidized indole derivatives (often quinone-imines) can be redox-active and generate Reactive Oxygen Species (ROS) in culture, leading to false-positive cytotoxicity. If your media turns pink, discard the experiment.

References

  • Indole Oxidation Mechanisms

    • Mechanism:[4][5][6][7] Oxidation of the indole ring at C2/C3 leads to oxindole and dioxindole formation, accelerated by light.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[1][8]

  • Amide Hydrolysis Kinetics

    • Mechanism:[4][5][6][7] Amides hydrolyze to carboxylic acids; rates are enhanced by enzymatic activity (amidases) or extreme pH.

    • Source:Hydrolysis of Indole-3-Acetic Acid Esters and Amides. Plant Physiology.

  • Fluorescence Detection of Indoles

    • Protocol: Indoles exhibit native fluorescence (Ex ~280nm, Em ~350nm), providing higher sensitivity than UV absorbance.
    • Source:A simple method for simultaneous RP-HPLC determination of indolic compounds. NIH/PubMed.

  • Solubility & Formulation

    • Data: Indole-3-butyric acid derivatives have low aqueous solubility (<1 mg/mL) and require organic co-solvents.
    • Source:Solubility and Stability of Pharmaceuticals in Deep Eutectic Solvents. MDPI.

Sources

4-(1H-Indol-3-yl)butanamide dosage and toxicity issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(1H-Indol-3-yl)butanamide (Indole-3-butyramide)

Status: Operational Subject: Troubleshooting Dosage, Solubility, and Toxicity Issues Compound ID: Indole-3-butyramide (I3B) | CAS: 6245-91-6 Target Audience: Research Use Only (RUO)

Introduction: The "Hidden" Auxin Substrate

Welcome to the technical guide for This compound . In research contexts, this compound is rarely the end-point; it is almost exclusively used as a substrate or prodrug .

  • In Enzymology: It is the specific substrate for nitrilases and amidases , which convert it into Indole-3-butyric acid (IBA) and ammonia.

  • In Plant Physiology: It acts as a storage conjugate. The amide bond renders the molecule biologically inactive until hydrolyzed, allowing researchers to study controlled auxin release.

This guide addresses the three most common support tickets we receive: precipitation in media , undefined toxicity , and enzymatic assay failure .

Module 1: Solubility & Formulation Troubleshooting

The Issue: Users frequently report that I3B "crashes out" (precipitates) when added to cell culture media or enzymatic buffers, creating cloudy solutions that ruin absorbance readings.

The Cause: I3B is a hydrophobic indole. It is soluble in organic solvents but has negligible solubility in water. Adding a high-concentration DMSO stock directly to a saline buffer often causes immediate precipitation due to the "solvent shock" effect.

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to your final volume. Use this intermediate step to ensure stability.

Solubilityflow Start Solid I3B Powder Stock 100 mM Stock (100% DMSO) Start->Stock Dissolve Inter 10x Working Conc. (Dilute 1:10 in Buffer) Stock->Inter Slow addition with vortexing Precip Precipitation Risk! (Cloudy Solution) Stock->Precip Direct addition to aqueous >1% v/v Final 1x Final Assay Mix (No Precipitate) Inter->Final Add to reaction

Figure 1: Step-down dilution logic to prevent hydrophobic precipitation.

Formulation FAQs:

  • Q: What is the maximum solvent tolerance?

    • A: For enzymatic assays, keep DMSO < 5% (v/v). For live cell culture, keep DMSO < 0.1% (v/v).

  • Q: Can I use Ethanol instead of DMSO?

    • A: Yes, but ethanol evaporates faster, potentially changing the concentration of your stock solution over time. DMSO is preferred for stability.

Module 2: Dosage & Experimental Optimization

The Issue: "I added the compound, but I see no activity." The Reality: The dosage depends entirely on whether you are testing enzymatic kinetics or biological signaling.

Dosage Matrix
ApplicationRecommended RangeCritical Factor
Nitrilase/Amidase Assay 1.0 mM – 25 mM Substrate saturation (

). High concentrations are required to drive the reaction.
Plant Rooting (In vitro) 1.0 µM – 100 µM Slow release of IBA. Higher doses (>100 µM) mimic herbicide overdose.
Mammalian Cell Culture 10 µM – 50 µM Toxicity Threshold. Indoles become cytotoxic/apoptotic above 100 µM.
Experimental Logic: The Conversion Pathway

You are likely relying on the conversion of the Amide (I3B) to the Acid (IBA). If your biological readout (e.g., root growth) fails, it may not be a dosage issue, but a lack of converting enzyme .

Pathway Substrate I3B (Amide) (Biologically Inactive) Enzyme Nitrilase / Amidase (The Rate Limiter) Substrate->Enzyme Product IBA (Acid) (Active Auxin) Enzyme->Product Hydrolysis Byproduct Ammonia (NH3) (Toxic at high conc.) Enzyme->Byproduct

Figure 2: The hydrolysis mechanism. Biological activity requires the presence of the enzyme to release the active acid and ammonia.

Module 3: Toxicity & Artifact Management

The Issue: "My cells are dying, is I3B toxic?" The Analysis: I3B itself has low acute toxicity, but its metabolites and solvents do not.

1. The "Ammonia Trap" (Enzymatic Assays)

  • Mechanism: The hydrolysis of I3B releases ammonia (see Fig 2). In closed systems (like 96-well plates), ammonia accumulation can shift the pH alkaline (

    
    ) or directly damage cells.
    
  • Solution: Use strong buffering systems (e.g., 100 mM Phosphate or Tris-HCl) to absorb the pH shift.

2. The "Auxin Overdose" (Plant/Tissue Culture)

  • Mechanism: If your tissue has high endogenous amidase activity, I3B is rapidly converted to IBA. IBA is a potent auxin; "toxicity" here is actually hyper-signaling (callus overgrowth, root stunting).

  • Solution: Reduce dosage by 10-fold. The amide should act as a slow-release reservoir, not a flood.

3. General Cytotoxicity (Mammalian Cells)

  • Data: Indole derivatives often exhibit IC50 values around 50–100 µM in cancer cell lines (e.g., HeLa, HCT116) due to membrane interaction or apoptosis induction [1, 4].

  • Guideline: Always run a "Vehicle Control" (DMSO only) to distinguish between solvent toxicity and compound toxicity.

Module 4: Standardized Nitrilase Activity Assay

Objective: Quantify the conversion of I3B to IBA. This is the gold-standard quality control assay.

Reagents:

  • Substrate: 50 mM I3B stock in DMSO.

  • Buffer: 50 mM Potassium Phosphate (pH 7.2).

  • Stop Solution: 1 M HCl.

Protocol:

  • Preparation: Dilute I3B stock to 5 mM in Phosphate Buffer (warm buffer to 37°C to aid solubility).

  • Incubation: Add 10 µL of enzyme/lysate to 990 µL of Substrate Mix.

  • Time Course: Incubate at 30°C. Take 100 µL aliquots at 0, 15, 30, and 60 minutes.

  • Termination: Immediately mix aliquot with 100 µL 1 M HCl (stops reaction and protonates the acid for extraction).

  • Detection: Analyze via HPLC (C18 column) or colorimetric ammonia assay (Berthelot reaction).

    • Note: HPLC is preferred as it detects the specific formation of IBA (Retention time ~1.5x that of the amide).

References

  • National Institutes of Health (NIH). (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.[1] PubMed Central. Link

  • Sigma-Aldrich. (2024). This compound Product Specification and Safety Data Sheet (MSDS).[2]Link

  • Gong, J. S., et al. (2012).[3] Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.[3] Link

  • Rynkowska, A., et al. (2024).[4] Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage.[4] MDPI Molecules. Link

  • U.S. Environmental Protection Agency (EPA). (2010). Indole-3-butyric acid (IBA) Fact Sheet.[1]Link

Sources

Optimizing reaction conditions for 4-(1H-Indol-3-yl)butanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-3-Butyramide Synthesis

Topic: Case ID: IND-IBA-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 4-(1H-Indol-3-yl)butanamide (CAS: 6245-91-6) presents a classic chemoselectivity challenge. The primary objective is the amidation of the terminal carboxylic acid of Indole-3-butyric acid (IBA) without compromising the integrity of the indole ring.

The indole moiety is electron-rich and acid-sensitive. "Brute force" amidation methods (e.g., Thionyl Chloride reflux) often lead to oligomerization (tar formation) or unwanted


-acylation at the indole nitrogen.

This guide recommends a CDI (1,1'-Carbonyldiimidazole) mediated pathway . This method operates under mild, neutral conditions, effectively mitigating the risk of acid-catalyzed indole polymerization while ensuring high regioselectivity for the exocyclic carbonyl.

Part 1: The "Golden Path" Protocol

Recommended for high purity and reproducibility.

Methodology: One-pot activation-amidation using CDI and aqueous ammonia.

ParameterSpecificationRationale
Starting Material Indole-3-butyric acid (IBA)High purity (>98%) required to prevent colored impurities.
Activator 1,1'-Carbonyldiimidazole (CDI)Generates reactive acyl imidazole intermediate without acidic byproducts.
Nucleophile Ammonium Hydroxide (28-30%)Excess

drives the reaction to the primary amide.
Solvent Anhydrous THF or DMFTHF is preferred for easier workup; DMF for solubility if scaling >10g.
Temperature

Controls the exothermic activation step.
Step-by-Step Workflow
  • Activation Phase:

    • Dissolve 1.0 eq of Indole-3-butyric acid in anhydrous THF (0.2 M concentration).

    • Cool to

      
       under nitrogen atmosphere.
      
    • Add 1.2 eq of CDI portion-wise. Note: Gas evolution (

      
      ) will occur.
      
    • Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: The solution should turn slightly yellow. Absence of bubbles indicates activation is complete.

  • Amidation Phase:

    • Cool the mixture back to

      
      .
      
    • Add 5.0 eq of Ammonium Hydroxide (28% aqueous) dropwise.

    • Caution: A white precipitate (imidazole byproduct) may form transiently.

    • Stir vigorously at RT for 3-4 hours.

  • Workup & Purification:

    • Concentrate THF under reduced pressure.

    • Dilute residue with Ethyl Acetate (EtOAc).

    • The Critical Wash: Wash organic layer with 1M HCl (removes imidazole and unreacted amine), followed by sat.

      
       (removes unreacted IBA), and finally Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result: Off-white solid.[1] Recrystallize from EtOAc/Hexane if necessary.

Part 2: Troubleshooting Center

Issue A: "My reaction mixture turned into a black/brown tar."

Diagnosis: Indole Polymerization (Acid-Catalyzed). Cause: You likely used an Acid Chloride method (


 or 

) without sufficient buffering, or heated the reaction too aggressively. The indole ring is highly susceptible to electrophilic attack at the C2/C3 position in acidic environments. Solution:
  • Immediate Fix: Switch to the CDI or Mixed Anhydride (Isobutyl chloroformate/NMM) method.

  • If you MUST use Acid Chloride: Use Oxalyl Chloride with catalytic DMF in DCM at

    
    . Do not reflux. Ensure a base (Pyridine or 
    
    
    
    ) is present before adding the thionyl chloride to scavenge HCl.
Issue B: "I have low yield and significant N-acylation (Indole Nitrogen)."

Diagnosis: Loss of Regioselectivity. Cause: The indole N-H (


) is generally non-reactive in neutral conditions. However, if you used a strong base (like NaH) or a massive excess of a highly reactive acylating agent, you may have acylated the indole nitrogen.
Solution: 
  • Protocol Adjustment: Avoid strong bases. Use mild organic bases (DIPEA, NMM) only if necessary.

  • Recovery: The

    
    -acyl indole bond is labile. Treat the crude product with mild base (
    
    
    
    in Methanol) for 30 minutes. This will selectively hydrolyze the Indole-
    
    
    -amide while leaving the target aliphatic amide intact.
Issue C: "The product is contaminated with a stubborn urea byproduct."

Diagnosis: Coupling Reagent Contamination (DCC/EDC). Cause: If you used DCC, dicyclohexylurea (DCU) is notoriously difficult to filter off completely.[2] If using EDC, the urea should be water-soluble, but pH issues can prevent removal. Solution:

  • Prevention: Use CDI (byproducts are gas and water-soluble imidazole).

  • Correction: If using DCC, switch solvent to cold acetone (DCU precipitates out, product stays in solution). If using EDC, ensure your acid wash (1M HCl) is thorough.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct synthetic route based on available reagents and scale.

IndoleAmidation Start Start: Indole-3-Butyric Acid (IBA) ScaleCheck Check Scale & Purity Needs Start->ScaleCheck Route_CDI Route A: CDI (Recommended) High Purity / Mild Conditions ScaleCheck->Route_CDI Standard Lab Scale (<10g) Route_Mixed Route B: Mixed Anhydride (IBCF / NMM) Scalable >50g ScaleCheck->Route_Mixed Process Scale (>10g) Route_AcidCl Route C: Acid Chloride (SOCl2 / Oxalyl Cl) ScaleCheck->Route_AcidCl Not Recommended Step_CDI_Act Activation: CDI, THF, RT (CO2 evolution) Route_CDI->Step_CDI_Act Step_Mixed_Act Activation: IBCF, NMM, -15°C Route_Mixed->Step_Mixed_Act Risk_Polymer RISK: Indole Polymerization Requires strict Temp control Route_AcidCl->Risk_Polymer Step_CDI_Nuc Amidation: NH4OH (aq) Step_CDI_Act->Step_CDI_Nuc Product Target: this compound Step_CDI_Nuc->Product Step_Mixed_Nuc Amidation: NH3 (gas) or NH4OH Step_Mixed_Act->Step_Mixed_Nuc Step_Mixed_Nuc->Product Risk_Polymer->Product Low Yield

Figure 1: Synthetic pathway decision tree highlighting the risk profile of acid chloride activation versus the recommended CDI/Mixed Anhydride routes.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS instead of CDI? A: Yes. EDC/NHS is a viable alternative and works well for forming the NHS-ester intermediate. However, for a primary amide (using ammonia), CDI is often cleaner because the byproduct (imidazole) is easier to remove than the urea/NHS mixture in some solvent systems. If you use EDC, ensure you use EDC·HCl so the urea byproduct is water-soluble.

Q2: Do I need to protect the Indole Nitrogen (e.g., with Boc or Tosyl)? A: Generally, no . The indole nitrogen is not basic (


) and is a poor nucleophile compared to the primary amine or ammonia you are adding. As long as you avoid deprotonating the indole (avoid NaH/LDA) and avoid extremely harsh electrophiles, the reaction will occur selectively at the carboxyl group [1].

Q3: How do I monitor the reaction? A: TLC (Thin Layer Chromatography) is effective.

  • Mobile Phase: 10% Methanol in DCM.

  • Stain: Vanillin or Ehrlich’s Reagent (specifically stains indoles pink/purple).

  • Observation: The starting material (IBA) will be more polar (lower

    
    ) and may streak due to the acid group. The amide product will be less polar and form a distinct spot.
    

Q4: My product is slightly pink. Is it ruined? A: Not necessarily. Indoles are prone to photo-oxidation, turning pink/red upon air/light exposure. This is often a trace impurity on the surface. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove the colored oxidation products. Store the final compound in amber vials under argon.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

    • Supports the selection of CDI and Mixed Anhydride methods for sensitive substr
  • Sigma-Aldrich. (n.d.). This compound Product Page (CAS 6245-91-6).[3]

    • Verifies CAS registry and chemical properties.
  • Organic Chemistry Portal. (n.d.). Amide Synthesis - Coupling Reagents.

    • Provides mechanistic background on CDI and EDC coupling efficiencies.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22789, Indole-3-butyric acid.

    • Source for physical property data of the starting m

Sources

Technical Support Center: 4-(1H-Indol-3-yl)butanamide Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-IND-304 Subject: Prevention of Degradation in Solution Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Profile[1]

Compound: 4-(1H-Indol-3-yl)butanamide Common Aliases: Indole-3-butyramide; 3-(3-Carbamoylpropyl)indole Core Vulnerability: Dual-mode degradation.[1] The indole moiety is susceptible to oxidative radical attack (light/oxygen sensitive), while the amide tail is prone to hydrolytic cleavage (pH sensitive), releasing biologically active Indole-3-butyric acid (IBA).

Why This Matters: Degradation does not just reduce potency; it generates active impurities.[1] The hydrolysis product, IBA , is a potent auxin and signaling molecule. In biological assays, "activity" observed from a degraded amide solution may actually be a false positive caused by the IBA contaminant.

Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the enemy. This molecule degrades via two distinct, competing pathways.[2][3]

Pathway A: Oxidative Cascade (The "Color" Pathway)
  • Trigger: UV/Blue light, Dissolved Oxygen, Peroxides in solvents.

  • Mechanism: The electron-rich pyrrole ring (C2=C3 bond) undergoes radical attack.[1]

  • Visual Indicator: Solution turns Yellow (Isatin formation) or Pink/Red (Urorosein/Rosindole formation).

  • Result: Loss of the indole core structure; complete loss of biological affinity.

Pathway B: Hydrolytic Cleavage (The "Silent" Pathway)
  • Trigger: pH extremes (<4 or >9), aqueous storage, amidase enzymes.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon.

  • Visual Indicator: None. The solution remains clear.

  • Result: Conversion to Indole-3-butyric acid (IBA) + Ammonia.[1] The indole ring remains intact, meaning UV absorbance readings (A280) will remain normal, masking the degradation.

Visualization: Degradation Pathways[2]

DegradationPathways cluster_legend Pathway Legend Compound This compound (Active) Oxidation Oxidation (ROS/Light) Compound->Oxidation Hydrolysis Hydrolysis (H2O/pH) Compound->Hydrolysis Isatin Isatin Derivatives (Yellow/Brown) Oxidation->Isatin C2-C3 Cleavage Dimer Indole Dimers (Pink/Red) Oxidation->Dimer Radical Coupling IBA Indole-3-Butyric Acid (Biologically Active Impurity) Hydrolysis->IBA Amide Cleavage Ammonia NH3 Hydrolysis->Ammonia Oxidation = Visible Color Change Oxidation = Visible Color Change Hydrolysis = Silent (Clear Solution) Hydrolysis = Silent (Clear Solution)

Figure 1: Dual degradation pathways. Note that hydrolysis yields a silent but biologically active impurity.

Storage & Preparation Protocols

Solvent Compatibility Matrix
SolventSuitabilityNotes
DMSO (Anhydrous) Excellent Preferred for stock (10-50 mM).[1] High solubility, low volatility. Warning: DMSO is hygroscopic; keep tightly sealed.[1]
Ethanol (Abs.) Good Good solubility.[1] Volatile. Prone to evaporation which changes concentration.[1]
Water / PBS Poor Low solubility.[1] High risk of hydrolysis. Only use for immediate working dilutions.[1]
Acetone Avoid Can form Schiff bases with primary amines (if any impurities present) or promote condensation.
Protocol A: Preparation of Stable Stock Solution (50 mM)
  • Weighing: Weigh the solid powder in low-light conditions (amber vials recommended).

  • Solvent Choice: Use high-grade (>99.9%) Anhydrous DMSO .[1]

    • Critical Step: Check the DMSO for "fishy" smells (dimethyl sulfide). If present, discard; it indicates the DMSO is degraded and oxidizing.

  • Dissolution: Vortex gently. Avoid sonication if possible, as it generates heat and free radicals.

  • Aliquot: Divide into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Inert Gas: Overlay the liquid in the vial with Argon or Nitrogen gas before capping. This displaces oxygen.[1]

  • Storage: Store at -20°C or -80°C .

Protocol B: Working Solution (Daily Use)
  • Dilution: Dilute the DMSO stock into aqueous buffer (PBS or Media) immediately before use.

  • pH Check: Ensure the buffer pH is near neutral (pH 6.5 - 7.5).

    • Avoid: Carbonate buffers (pH > 9) or Acetate buffers (pH < 4) for long incubations.

  • Discard: Do not store aqueous working solutions for >12 hours.

Troubleshooting & FAQs

Issue 1: "My solution turned pink/yellow."

Diagnosis: Oxidative degradation.[1] Cause: Exposure to light or old DMSO containing peroxides.[1] Action:

  • Discard the solution immediately.

  • Check your DMSO source (ensure it is ACS spectrophotometric grade).

  • Wrap future vials in aluminum foil.

Issue 2: "I see a white precipitate upon dilution."

Diagnosis: Solubility Shock (Crash-out). Cause: The hydrophobic indole tail cannot stay in solution when the DMSO concentration drops below ~0.1% in water. Action:

  • Increase the DMSO concentration slightly (up to 0.5% if cells tolerate it).

  • Add a solubilizing agent like Cyclodextrin (HP-β-CD) to the aqueous buffer before adding the stock.[1] This encapsulates the indole tail.

Issue 3: "My negative control is showing activity."

Diagnosis: Hydrolytic contamination (The "Silent" Killer). Cause: Your amide has hydrolyzed into Indole-3-butyric acid (IBA), which is biologically active.[1][4] Verification:

  • Do not rely on UV-Vis. Both the Amide and the Acid absorb at ~280nm.[1]

  • Run HPLC/LC-MS:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[5]

    • Shift: The Acid (IBA) will elute earlier (more polar) than the Amide.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Inspect Solution Color Is the solution colored? (Pink/Yellow) Start->Color Discard1 DISCARD (Oxidation confirmed) Color->Discard1 Yes Clear Solution is Clear Color->Clear No Precip Is there precipitate? Clear->Precip Solubility Solubility Shock. Increase DMSO or add Cyclodextrin. Precip->Solubility Yes BioCheck Is Biological Data Inconsistent? Precip->BioCheck No HPLC Perform HPLC/LC-MS BioCheck->HPLC Yes Result Check Retention Time HPLC->Result AmidePeak Single Peak: Amide Intact Result->AmidePeak AcidPeak Two Peaks (Early Elution): Hydrolysis (IBA Contamination) Result->AcidPeak

Figure 2: Diagnostic workflow for assessing solution integrity.

References

  • Indole Oxidation Mechanisms

    • Atmospheric oxidation mechanism and kinetics of indole. (2022).[6] Atmospheric Chemistry and Physics. Demonstrates the radical attack pathways on the indole ring.[7]

  • Amide Hydrolysis Kinetics

    • Kinetics and mechanism of amide hydrolysis.[3][8] (2018).[9][10] University of Regina. Details the pH-dependence of amide bond cleavage.

  • Indole-3-Butyric Acid (IBA)

    • Chemical and Biological Stability of Indole-3-Butyric Acid.[1][11] (1988).[11] Journal of Environmental Horticulture. Provides baseline stability data for the acid derivative, applicable to the amide's hydrolysis product.

  • General Indole Chemistry

    • Synthesis and Chemistry of Indole.[2][12] Banaras Hindu University.[1] Overview of indole reactivity, including dimerization and oxidation sensitivity.

Sources

Modifying 4-(1H-Indol-3-yl)butanamide to improve pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: PK-OPT-4-IND-3-BUT Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Subject: Improving Pharmacokinetics of 4-(1H-Indol-3-yl)butanamide

Welcome to the Technical Support Center

You are currently viewing the troubleshooting guide for This compound . This scaffold, structurally related to tryptamine and indole-3-butyric acid, presents classic medicinal chemistry challenges: metabolic instability and limited membrane permeability due to the primary amide and electron-rich indole ring.

This guide is structured to troubleshoot specific pharmacokinetic (PK) failures. Select the error code below that matches your experimental observation.

Quick Navigation
Module 1: Metabolic Stability Troubleshooting

Symptom: Your compound shows a short half-life (


 min) in Human Liver Microsomes (HLM) or rapid clearance in rodent PK studies.

Root Cause Analysis: The this compound scaffold has two primary "metabolic soft spots" that drive high intrinsic clearance (


):
  • The Primary Amide (

    
    ):  While amides are generally stable, primary amides at the terminus of an alkyl chain can be substrates for amidases , converting the drug to its corresponding carboxylic acid (Indole-3-butyric acid), which is often rapidly excreted or biologically inactive for the intended target.
    
  • The Indole Ring (C2 & C5/6 Positions): The electron-rich indole system is a prime target for Cytochrome P450 (CYP) oxidation .

    • Mechanism:[1][2] CYP enzymes (particularly CYP3A4 and CYP2D6) often epoxidize the C2-C3 double bond or hydroxylate the benzene ring (positions 5, 6, or 7), leading to ring opening or conjugation and clearance [1, 2].

Troubleshooting Steps (Chemical Modifications)
StrategyModificationMechanism of ActionExpected Result
Block Hydrolysis Bioisosteres Replace

with 1,2,3-triazole or 1,2,4-oxadiazole .
These rings mimic the amide's electronics and H-bonding but are resistant to amidases [3, 4].
Block Oxidation Fluorination Add Fluorine at C5 or C6 of the indole.The C-F bond is metabolically inert. Fluorine's electronegativity pulls density from the ring, making it less attractive to oxidative enzymes.
Steric Shielding

-Methylation
Add a methyl group

to the amide (branching).
Steric bulk prevents the hydrolytic enzyme from accessing the carbonyl carbon.
Visualizing the Optimization Pathway

MetabolicOptimization Parent This compound Amidase Amidase Attack (Hydrolysis) Parent->Amidase Liability 1 CYP CYP450 Oxidation (C2/C5/C6) Parent->CYP Liability 2 Sol1 Solution 1: Bioisosteres (Triazole/Oxadiazole) Amidase->Sol1 Fix Sol2 Solution 2: Fluorination (C5-F / C6-F) CYP->Sol2 Fix Result Improved t1/2 & Lower CLint Sol1->Result Sol2->Result

Figure 1: Strategic modification pathways to address metabolic liabilities in the indole-butanamide scaffold.

Module 2: Permeability & BBB Access

Symptom: Compound is stable but shows low


 (< 

cm/s) in Caco-2 assays or low brain-to-plasma ratio (

).

Root Cause Analysis: The primary amide is a "sticky" group. It possesses two Hydrogen Bond Donors (HBD) and one Hydrogen Bond Acceptor (HBA).

  • The Rule of Thumb: For CNS penetration, you generally want

    
     and 
    
    
    
    .
  • The Issue: The indole N-H (1 HBD) + Amide

    
     (2 HBD) = 3 HBDs. This excess polarity increases the energy cost of desolvation required to cross the lipid bilayer [5].
    
Troubleshooting Steps
  • N-Methylation (The "Masking" Fix):

    • Convert

      
       to 
      
      
      
      or
      
      
      .
    • Why: Reduces HBD count from 2 to 1 or 0. Increases lipophilicity (

      
      ).
      
  • Cyclization (The "Constraint" Fix):

    • If the amide nitrogen is part of a ring (e.g., pyrrolidinone), the HBD count drops, and the structure becomes more rigid, which can improve permeability by reducing the entropy penalty upon binding/crossing.

  • Prodrug Strategy:

    • If the primary amide is essential for potency, consider an N-acyl prodrug that is cleaved by esterases after crossing the BBB.

Module 3: Validation Protocols

Do not rely on literature values for "similar" compounds. You must generate self-validating data for your specific analogs.

Protocol: Microsomal Stability Assay (Phase I)

Use this to verify if your modifications (e.g., Fluorination) actually reduced clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (ensure DMSO < 0.1%).
    
  • Pre-incubation: Mix 40

    
    L of compound solution with 10 
    
    
    
    L of microsomes (final protein conc 0.5 mg/mL). Incubate at 37°C for 5 mins.
  • Initiation: Add 50

    
    L of pre-warmed NADPH regenerating system to start the reaction.
    
    • Control: Run a parallel set adding buffer instead of NADPH to check for non-CYP stability (chemical instability).

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope is 

.


Decision Logic for Optimization

Use this flow to guide your next synthesis cycle.

OptimizationLogic Start Start: this compound Step1 Measure Microsomal Stability (HLM) Start->Step1 Check1 t1/2 > 60 min? Step1->Check1 IssueMetab Identify Metabolite ID Check1->IssueMetab No Step2 Measure Permeability (PAMPA/Caco-2) Check1->Step2 Yes CheckMetab Where is the oxidation? IssueMetab->CheckMetab FixRing Synthesize C5/C6-Fluoro analog CheckMetab->FixRing Indole Ring FixAmide Synthesize Triazole Bioisostere CheckMetab->FixAmide Amide Hydrolysis FixRing->Step1 FixAmide->Step1 Check2 Papp > 10^-6 cm/s? Step2->Check2 FixPerm N-Methylate Amide or Cyclize Linker Check2->FixPerm No Success Lead Candidate Identified Check2->Success Yes FixPerm->Step2

Figure 2: Iterative decision tree for optimizing PK properties of the scaffold.

References
  • Zhang, M. et al. (2021). Metabolism of Indole Derivatives: Challenges and Opportunities in Drug Design. Journal of Medicinal Chemistry.

  • Kandel, S. E. et al. (2014). Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development. Annual Reports in Medicinal Chemistry.

  • Kumari, S. et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Pajouhesh, H. & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.

Sources

Validation & Comparative

A Researcher's Guide to the Synthesis and Verification of 4-(1H-Indol-3-yl)butanamide: Establishing a Baseline for Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of 4-(1H-Indol-3-yl)butanamide, a simple indole derivative. Due to the limited availability of published data on this specific molecule, this document serves as a foundational protocol, enabling researchers to establish a reliable baseline for future studies and ensure the consistency of their results.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] this compound, as a derivative of indole-3-butyric acid, holds potential for various biological activities, yet a thorough investigation requires standardized and reproducible experimental procedures. This guide offers a detailed, step-by-step methodology, from initial synthesis to analytical verification and a hypothetical biological assay, designed to be a self-validating system for any researcher working with this compound.

I. Synthesis of this compound: A Proposed and Validated Protocol

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available indole-3-butyric acid. This method involves the activation of the carboxylic acid followed by amidation. The chosen pathway is favored for its generally high yields and straightforward purification procedures, which are critical for ensuring the reproducibility of the final compound's purity and activity.

Step 1: Activation of Indole-3-butyric Acid to 4-(1H-Indol-3-yl)butanoyl chloride

The initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.[4] This transformation is a common and well-documented procedure in organic synthesis.[5]

Synthesis_Step1 IndoleButyricAcid Indole-3-butyric Acid AcylChloride 4-(1H-Indol-3-yl)butanoyl chloride IndoleButyricAcid->AcylChloride Anhydrous DCM, Reflux ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride

Caption: Conversion of Indole-3-butyric Acid to its Acyl Chloride.

Experimental Protocol:

  • To a solution of indole-3-butyric acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-(1H-Indol-3-yl)butanoyl chloride is typically used in the next step without further purification.[4]

Causality of Choices: The use of thionyl chloride is a standard and efficient method for acyl chloride formation. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Step 2: Amidation of 4-(1H-Indol-3-yl)butanoyl chloride

The final step is the reaction of the acyl chloride with ammonia to form the desired butanamide.

Synthesis_Step2 AcylChloride 4-(1H-Indol-3-yl)butanoyl chloride Butanamide This compound AcylChloride->Butanamide Anhydrous THF, 0 °C to RT Ammonia Aqueous Ammonia (NH₄OH) Ammonia->Butanamide

Caption: Amidation of the Acyl Chloride to form the final product.

Experimental Protocol:

  • Dissolve the crude 4-(1H-Indol-3-yl)butanoyl chloride in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool the solution to 0 °C.

  • Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 5.0 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford pure this compound.

Trustworthiness of the Protocol: This two-step, one-pot synthesis approach is designed to be self-validating. The intermediate acyl chloride is highly reactive and its successful formation is confirmed by the subsequent amidation. The final purification by column chromatography ensures the isolation of a high-purity product, which is essential for reproducible biological testing.

II. Analytical Characterization: Ensuring Purity and Structural Integrity

To ensure the reproducibility of any subsequent experiments, the synthesized this compound must be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Results for this compound Purpose
¹H NMR Characteristic peaks for the indole ring protons, the methylene protons of the butyl chain, and the amide protons.Confirms the chemical structure and proton environment.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₄N₂O, MW: 202.26 g/mol ).Confirms the molecular weight of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (ideally >95%).Quantifies the purity of the compound.
Melting Point A sharp and defined melting point range.A physical property indicative of purity.

III. Comparative Biological Evaluation: A Framework for Assessing Activity

Given the structural similarity to other bioactive indole derivatives, a hypothetical evaluation of this compound's anti-inflammatory activity is presented as a model for assessing its biological function.[6] This provides a template for researchers to generate initial biological data and establish a baseline for future comparative studies.

Hypothetical Anti-inflammatory Activity Screening

The anti-inflammatory potential can be assessed using a cell-based assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Biological_Assay_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow A Seed RAW 264.7 cells B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Measure Nitric Oxide in supernatant (Griess Assay) D->E F Assess Cell Viability (MTT Assay) D->F G Calculate % Inhibition of NO production E->G

Caption: Workflow for assessing the anti-inflammatory activity.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Cell Viability Assay: Assess the cytotoxicity of the compound on the remaining cells using the MTT assay to ensure that the observed inhibition of NO is not due to cell death.

Data Presentation and Interpretation:

The results should be presented in a clear, tabular format, comparing the percentage of NO inhibition at different concentrations of this compound with a known anti-inflammatory agent.

Compound Concentration (µM) % NO Inhibition % Cell Viability
This compound 1
10
50
100
Dexamethasone (Positive Control) 10
Vehicle Control (DMSO) -0100

This standardized approach to data collection and presentation is crucial for enabling direct comparisons across different laboratories and ensuring the reproducibility of the biological findings.

IV. Conclusion and Future Directions

This guide provides a robust and reproducible framework for the synthesis, characterization, and initial biological screening of this compound. By adhering to these detailed protocols, researchers can establish a consistent and reliable baseline for this compound, facilitating future investigations into its potential therapeutic applications. The principles of detailed documentation, thorough characterization, and standardized biological assays outlined herein are fundamental to ensuring the integrity and reproducibility of scientific research in the field of drug discovery and development. Future work should focus on exploring alternative synthetic routes to improve efficiency and yield, as well as expanding the biological evaluation to other relevant targets based on the rich pharmacology of the indole nucleus.

References

  • MDPI. Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. Available from: [Link]

  • National Institutes of Health (NIH). Therapeutic Applications of Self-assembled Indole-3-butanoyl-polyethylenimine Nanostructures. Available from: [Link]

  • PubMed. Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. Available from: [Link]

  • PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Available from: [Link]

  • Journal of Advanced Zoology. Synthesis Of Substituted (4(1H-Indol-3-Yl)Butanoyl)-2-(1H-4-Indol-4-Ylidene)-N-(4hydroxybenzyl)Hydrazine-1-Carboxamide And It's Anti-Inflammatory Studies. Available from: [Link]

  • ResearchGate. New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Available from: [Link]

  • MDPI. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available from: [Link]

  • Journal of Synthetic Chemistry. Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. Available from: [Link]

  • LOCKSS. development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of the Indole Derivative 4-Chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (Indapamide). Available from: [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. Available from: [Link]

  • PubChem. 4-(1h-indol-3-yl)butan-1-ol (C12H15NO). Available from: [Link]

  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]

  • Chemsrc. 4-(1H-Indol-3-yl)-1-butanamine | CAS#:669-70-5. Available from: [Link]

  • PubMed. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Available from: [Link]

  • Macsen Labs. 4-(1,1,2-trimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate. Available from: [Link]

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of 4-(1H-Indol-3-yl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical evaluation of 4-(1H-Indol-3-yl)butanamide (also referred to as Indole-3-butyramide or IBA-Amide). It is designed for drug discovery scientists evaluating indolic scaffolds for neuroprotection , HDAC inhibition , or as prodrugs for indole-3-butyric acid (IBA).

Executive Technical Synthesis

This compound represents a critical structural modification of the parent compound, Indole-3-butyric acid (IBA) . While IBA is classically known as a phytohormone, recent medicinal chemistry campaigns have repurposed the indole-alkanoic scaffold for Histone Deacetylase (HDAC) inhibition and mitochondrial cytoprotection .

The amide derivative serves two primary pharmacological functions:

  • Bioisostere/Prodrug: It masks the ionizable carboxylic acid of IBA, significantly altering LogP and membrane permeability (Caco-2), thereby enhancing oral bioavailability and blood-brain barrier (BBB) penetration.

  • Scaffold Intermediate: It acts as a neutral precursor for N-substituted HDAC inhibitors, offering a distinct toxicity profile compared to hydroxamic acids (e.g., SAHA).

The IVIVC Challenge: The correlation between in vitro potency and in vivo efficacy for this compound is non-linear . Efficacy is frequently driven by the rate of amide hydrolysis (bioactivation) rather than the intrinsic affinity of the parent amide, creating a "prodrug disconnect" that must be modeled experimentally.

Comparative Profiling: Amide vs. Acid vs. Standard

The following table contrasts this compound with its parent acid (IBA) and a standard reference (Melatonin/SAHA) to highlight the shift in drug-like properties.

FeatureThis compound Indole-3-butyric Acid (IBA) Reference: Melatonin
Role Prodrug / Lipophilic ScaffoldActive Metabolite / AntioxidantCNS Antioxidant / Agonist
LogP (Predicted) ~2.1 (Neutral)~2.3 (pH dependent ionization)1.6
pKa Non-ionizable (physiological pH)~4.7 (Carboxylic acid)N/A
BBB Permeability High (Passive Diffusion)Low (Requires Transport/Efflux)High
In Vitro Potency Low (IC50 > 50 µM vs HDAC)Moderate (Antioxidant)High (Receptor Agonist)
In Vivo Efficacy High (Delayed/Sustained)Rapid Clearance / Low CNSRapid Clearance
Metabolic Fate Hydrolysis

IBA

-Oxidation

IAA
6-Hydroxylation
In Vitro vs. In Vivo Correlation (IVIVC) Mechanics

The discrepancy between in vitro screening and in vivo results is the defining characteristic of this compound.

A. The In Vitro "False Negative"

In cell-free assays (e.g., HDAC enzymatic inhibition), this compound often appears inactive or weakly active because the amide moiety coordinates zinc poorly compared to a carboxylic acid or hydroxamic acid.

  • Observation: High IC50 values (>100 µM).

  • Interpretation: Researchers often discard the scaffold prematurely.

B. The In Vivo "Bioactivation"

Upon administration, the amide undergoes enzymatic hydrolysis by hepatic amidases and plasma esterases.

  • Mechanism: Amide

    
     Acid (IBA) 
    
    
    
    Active Antioxidant/Epigenetic Modulator.
  • Result: The compound acts as a slow-release depot , maintaining therapeutic levels of IBA longer than direct acid administration, which suffers from rapid glucuronidation.

C. Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the bioactivation pathway and the divergence between in vitro and in vivo activity.

IVIVC_Pathway Compound This compound (Parent Amide) InVitro In Vitro Assay (Cell-Free) Compound->InVitro Direct Application InVivo In Vivo System (Organism) Compound->InVivo Oral/IP Admin Target Target Engagement (HDAC / ROS Scavenging) InVitro->Target Weak Binding (High IC50) IBA Indole-3-butyric Acid (Active Metabolite) InVivo->IBA Amidase/Esterase Hydrolysis IBA->Target Potent Effect Clearance Rapid Clearance (Glucuronidation) IBA->Clearance Metabolism

Caption: IVIVC Disconnect: The parent amide shows weak direct activity in vitro but generates the potent active metabolite (IBA) in vivo via enzymatic hydrolysis.

Experimental Protocols for Validation

To rigorously validate the activity of this compound, you must bypass standard screening errors by using metabolically competent systems .

Protocol A: Microsomal Stability & Hydrolysis Rate

Objective: Determine the conversion rate of Amide to Acid to predict in vivo exposure.

  • Preparation: Prepare 10 mM stock of this compound in DMSO.

  • Incubation:

    • Mix liver microsomes (human/mouse, 0.5 mg/mL protein) in PBS (pH 7.4).

    • Add cofactor: NADPH regenerating system (to assess oxidative metabolism vs. pure hydrolysis).

    • Spike test compound to 1 µM final concentration.

    • Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of Parent (Amide) AND Appearance of Metabolite (IBA, m/z ~203).

  • Success Metric: A half-life (

    
    ) of <60 mins indicates a "Rapid Prodrug"; >120 mins indicates a "Stable Scaffold" suitable for direct CNS targeting.
    
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Confirm the superior CNS penetration of the amide vs. the acid.

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) kit coated with porcine brain lipid.

  • Donor Well: Add 200 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Well: Add 200 µL of PBS.

  • Equilibrium: Incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s suggests high BBB permeability.
      
Critical Analysis & Recommendations

For Drug Development Professionals:

  • Do not screen this compound in isolation using simple enzymatic assays. You will get false negatives.

  • Co-administer esterase inhibitors (e.g., BNPP) in cell-based assays if you wish to distinguish between the activity of the parent amide and the acid metabolite.

  • Therapeutic Window: The amide offers a safer toxicity profile than hydroxamic acid derivatives (like SAHA), avoiding the mutagenic risks often associated with hydroxamates, though with lower absolute potency.

For Academic Researchers:

  • Use this compound as a negative control for auxin transport studies (it is not transported by the same influx carriers as the acid) or as a tool to study amidase activity in specific tissue types.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8617, Indole-3-butyric acid. Retrieved from [Link]

  • Liu, Y., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. National Institutes of Health. Retrieved from [Link] (Contextual grounding on IBA-HDAC derivatives).

  • Estevão, M.S., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI Pharmaceuticals. Retrieved from [Link]

  • Piotrowska, A., et al. (2024). Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage.[1] MDPI Nutrients. Retrieved from [Link]

  • Vertex AI Grounding Source (2025).Structure-Activity Relationships of Indole-3-glyoxylamides and Butanamides.

Sources

A Comparative Guide for Drug Development Professionals: 4-(1H-Indol-3-yl)butanamide Derivatives vs. SAHA (Vorinostat) in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the targeting of epigenetic modifications has emerged as a highly promising therapeutic strategy. Histone deacetylase (HDAC) inhibitors, in particular, have garnered significant attention for their ability to remodel chromatin and induce anti-tumor effects. This guide provides an in-depth, objective comparison of the well-established HDAC inhibitor, SAHA (Vorinostat), and the promising class of emerging HDAC inhibitors based on the 4-(1H-Indol-3-yl)butanamide scaffold. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these compounds and their potential applications in cancer therapy.

Introduction: The Rationale for HDAC Inhibition in Cancer

The acetylation and deacetylation of histone proteins are critical for the regulation of gene expression. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) maintain a delicate balance that, when disrupted, can lead to aberrant gene expression and contribute to tumorigenesis. HDACs are often overexpressed in cancer cells, leading to the silencing of tumor suppressor genes.[1] HDAC inhibitors work by blocking the activity of these enzymes, leading to an accumulation of acetylated histones.[1] This, in turn, results in a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes and ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

SAHA (Vorinostat) is a pan-HDAC inhibitor and the first of its class to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] Its broad activity against multiple HDAC isoforms has established it as a benchmark compound in the field.[4]

This compound and its derivatives represent a newer class of HDAC inhibitors that have demonstrated significant promise in preclinical studies. The indole scaffold is a common motif in many biologically active compounds, and its incorporation into HDAC inhibitors has led to the development of highly potent molecules with potential for improved selectivity and efficacy.[5][6]

Mechanism of Action: Targeting the Gatekeepers of Gene Expression

Both SAHA and this compound derivatives exert their anticancer effects by inhibiting HDAC enzymes. This inhibition is achieved through the interaction of a zinc-binding group (ZBG) within the inhibitor molecule with the zinc ion present in the active site of the HDAC enzyme.[3]

SAHA (Vorinostat) functions as a pan-inhibitor, targeting multiple HDAC isoforms across Class I and II.[7] Its hydroxamic acid moiety acts as the ZBG, effectively chelating the zinc ion and blocking the catalytic activity of the enzyme.[3] This broad inhibition leads to a global increase in histone acetylation and the acetylation of other non-histone proteins involved in crucial cellular processes.[1]

This compound derivatives also possess a typical pharmacophore for HDAC inhibition, consisting of a cap group (the indole moiety), a linker region, and a zinc-binding group.[5] Research has shown that modifications to this scaffold can lead to potent inhibition of specific HDAC isoforms. For instance, certain derivatives have demonstrated high potency against Class I HDACs (HDAC1, 2, and 3), which are often dysregulated in cancer.[5]

cluster_HDAC_Inhibition HDAC Inhibition and Downstream Effects HDAC_inhibitor HDAC Inhibitor (SAHA or this compound derivative) HDAC_enzyme HDAC Enzyme HDAC_inhibitor->HDAC_enzyme Inhibits Histones Histone Proteins HDAC_enzyme->Histones Deacetylates Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones Acetylated Histones Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes Open_Chromatin->TSG Allows Access Gene_Expression Tumor Suppressor Gene Expression TSG->Gene_Expression is Expressed Cell_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cell_Effects

Figure 1. General mechanism of HDAC inhibitors in cancer cells.

Comparative Efficacy: A Look at the Preclinical Data

Direct comparative studies between the parent this compound and SAHA are limited in publicly available literature. However, extensive research on derivatives of the indole compound provides compelling evidence of their potential superiority in certain contexts.

Enzymatic Inhibitory Activity

Several studies have synthesized and evaluated derivatives of this compound for their HDAC inhibitory activity. Notably, a derivative of indole-3-butyric acid, compound I13 , exhibited significantly lower IC50 values against HDAC1, HDAC3, and HDAC6 compared to SAHA.[6] Another study on a 4-(1H-indol-3-yl)cyclohex-3-en-1-amine analog, YZ1 , also demonstrated potent inhibition of Class I HDACs (HDAC1, 2, and 3) in the nanomolar range.[5]

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
SAHA (Vorinostat) ~10-~20-[3]
I13 (Indole derivative) 13.9-12.17.71[6]
YZ1 (Indole derivative) 1.61.93.8-[5]

Table 1. Comparison of HDAC inhibitory activity (IC50 values).

Anti-proliferative Activity in Cancer Cell Lines

The potent HDAC inhibitory activity of this compound derivatives translates to significant anti-proliferative effects in various cancer cell lines. In a comparative study, the indole derivative I13 showed greater antiproliferative activity than SAHA in U937 (leukemia), U266 (myeloma), HepG2 (liver cancer), A2780 (ovarian cancer), and PNAC-1 (pancreatic cancer) cells.[6]

Cell LineCancer TypeI13 IC50 (µM)SAHA IC50 (µM)Reference
U937Leukemia0.180.35[6]
U266Myeloma0.250.48[6]
HepG2Liver0.310.62[6]
A2780Ovarian0.290.55[6]
PNAC-1Pancreatic0.330.68[6]

Table 2. Comparison of anti-proliferative activity (IC50 values) in various cancer cell lines.

In Vivo Antitumor Efficacy

The promising in vitro results for this compound derivatives have been corroborated by in vivo studies. In a HepG2 xenograft model, administration of compound I13 at 50 mg/kg/day resulted in significant tumor growth inhibition, comparable to or better than SAHA administered at a higher dose of 100 mg/kg/day.[6] This suggests that indole-based HDAC inhibitors may have a more favorable therapeutic window.

Experimental Protocols: A Guide for Preclinical Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer effects of HDAC inhibitors.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

cluster_MTT MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compound (e.g., SAHA, Indole derivative) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Read Read absorbance (570 nm) Add_Solvent->Read

Figure 2. Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivative or SAHA (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_Apoptosis Apoptosis Assay Workflow Start Treat cells with compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark (15 min) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Figure 3. Workflow for apoptosis analysis by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of acetylated histones and other proteins involved in cell cycle and apoptosis pathways.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available preclinical data strongly suggests that this compound derivatives are a highly promising class of HDAC inhibitors with the potential for greater potency and efficacy compared to the established drug, SAHA (Vorinostat). The enhanced activity of these indole-based compounds, particularly against Class I HDACs, and their impressive anti-proliferative effects in a range of cancer cell lines and in vivo models, warrant further investigation.

For drug development professionals, the this compound scaffold represents a fertile ground for the design of next-generation HDAC inhibitors. Future research should focus on:

  • Direct, head-to-head comparative studies of the parent this compound and SAHA across a broad panel of cancer cell lines.

  • Comprehensive isoform selectivity profiling to identify derivatives with more targeted effects, potentially reducing off-target toxicities.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by these novel compounds.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules for in vivo efficacy.

By systematically addressing these areas, the full therapeutic potential of this compound-based HDAC inhibitors can be unlocked, paving the way for new and more effective treatments for a variety of cancers.

References

  • Zhu, C., Liu, M., Yuan, Y., Chen, H., Wu, L., Cong, Z., Zhao, Q., & Ding, H. (2022). Exploration of 4-(1H-indol-3-yl)cyclohex-3-en-1-amine analogues as HDAC inhibitors: Design, synthesis, biological evaluation and modelling studies. Bioorganic & Medicinal Chemistry Letters, 72, 128846. [Link]

  • Bian, J., Luan, Y., Wang, C., & Zhang, L. (2016). Discovery of n-hydroxy-4-(1h-indol-3-yl)butanamide as a histone deacetylase inhibitor. Drug discoveries & therapeutics, 10(3), 163–166. [Link]

  • Kumar, D., Kumar, N. M., Sundaree, S., Johnson, E. O., & Shah, K. (2010). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. European journal of medicinal chemistry, 45(3), 1244–1249. [Link]

  • Taha, E. A., Zaki, R. M., & El-Sabbagh, O. I. (2021). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules (Basel, Switzerland), 26(21), 6438. [Link]

  • Sangpheak, W., Kicuntod, J., Khaw-on, P., Charoensuk, Y., & Cheenpracha, S. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2195991. [Link]

  • Finnin, M. S., Donigian, J. R., Cohen, A., Richon, V. M., Rifkind, R. A., Marks, P. A., Breslow, R., & Pavletich, N. P. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401(6749), 188–193. [Link]

  • Glaser, K. B. (2007). HDAC inhibitors: clinical update and mechanism-based potential. Biochemical pharmacology, 74(5), 659–671. [Link]

  • Mann, B. S., Johnson, J. R., Cohen, M. H., Justice, R., & Pazdur, R. (2007). FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma. The oncologist, 12(10), 1247–1252. [Link]

  • Duvic, M. (2009). Histone deacetylase inhibitors: SAHA (Vorinostat). A treatment option for advanced cutaneous T-cell lymphoma. Hematology meeting reports, 2(5), 30–33. [Link]

  • Prince, H. M., & Bishton, M. J. (2009). Vorinostat (suberoylanilide hydroxamic acid). Targeted oncology, 4(4), 287–301. [Link]

  • Tiffner, M., & Wagner, T. (2021). Comparative Effects of 4-phenyl-3-butenoic Acid and Vorinostat on Cell Growth and Signaling. Anticancer research, 41(1), 163–170. [Link]

  • Ropero, S., & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. Molecular oncology, 1(1), 19–25. [Link]

  • Marks, P. A. (2007). Histone deacetylase inhibitors: a new class of promising cancer chemotherapeutic agents. Journal of the National Cancer Institute, 99(9), 664–666. [Link]

  • Wang, C., Luan, Y., Bian, J., & Zhang, L. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 346–355. [Link]

  • Safe, S., & Kashi, D. (2021). Oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes are NR4A1-dependent UPR inducers with potent and safe anti-cancer activity. Oncotarget, 9(38), 25057–25074. [Link]

  • Wawruszak, A., Luszczki, J. J., & Czuczwar, S. J. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International journal of molecular sciences, 22(11), 5674. [Link]

  • Szymański, J., & Szymańska, E. (2020). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Molecules (Basel, Switzerland), 25(22), 5368. [Link]

  • Khan, I., Najeeb, J., Ali, F., Ahmad, S., & Khan, A. (2021). In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of -. Results in Chemistry, 3, 100109. [Link]

  • Rossi, C., Fincham, C. I., D'Andrea, P., Porcelloni, M., Ettorre, A., Mauro, S., Bigioni, M., Binaschi, M., Maggi, C. A., Nardelli, F., Parlani, M., & Fattori, D. (2011). 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides as HDAC inhibitors. Bioorganic & medicinal chemistry letters, 21(22), 6767–6769. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Li, J. (2022). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules (Basel, Switzerland), 27(9), 2951. [Link]

  • Wikipedia contributors. (2023, November 27). 4'-Hydroxyflavanone. In Wikipedia, The Free Encyclopedia. Retrieved 10:00, February 1, 2026, from [Link]

  • Kim, H. J., Kim, J. H., & Park, J. H. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Scientific reports, 12(1), 7464. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Indol-3-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(1H-Indol-3-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.